4'-Fluorosulfonyl-1-hydroxy-2'-nitro-2-naphthanilide
Beschreibung
BenchChem offers high-quality 4'-Fluorosulfonyl-1-hydroxy-2'-nitro-2-naphthanilide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4'-Fluorosulfonyl-1-hydroxy-2'-nitro-2-naphthanilide including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
CAS-Nummer |
1868-64-0 |
|---|---|
Molekularformel |
C17H11FN2O6S |
Molekulargewicht |
390.3 g/mol |
IUPAC-Name |
4-[(1-hydroxynaphthalene-2-carbonyl)amino]-3-nitrobenzenesulfonyl fluoride |
InChI |
InChI=1S/C17H11FN2O6S/c18-27(25,26)11-6-8-14(15(9-11)20(23)24)19-17(22)13-7-5-10-3-1-2-4-12(10)16(13)21/h1-9,21H,(H,19,22) |
InChI-Schlüssel |
LYEFVXNLPOHNLG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC(=C2O)C(=O)NC3=C(C=C(C=C3)S(=O)(=O)F)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Synthesis of 4'-Fluorosulfonyl-1-hydroxy-2'-nitro-2-naphthanilide: A Technical Guide for SuFEx-Enabled Chemical Biology
Executive Summary
The molecule 4'-Fluorosulfonyl-1-hydroxy-2'-nitro-2-naphthanilide (Molecular Formula: C₁₇H₁₁FN₂O₆S; Monoisotopic Mass: 390.03 Da) represents a highly specialized chemical architecture bridging classical dye chemistry and modern covalent chemical biology[1]. Structurally, it merges a 1-hydroxy-2-naphthoic acid moiety—a privileged scaffold known for its fluorescence and biomolecular intercalating properties—with a 4-amino-3-nitrobenzenesulfonyl fluoride warhead.
The presence of the fluorosulfonyl (-SO₂F) group is the defining feature of this molecule. As pioneered by K.B. Sharpless and colleagues, the -SO₂F group is a premier electrophile for Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry ()[2]. Unlike traditional sulfonyl chlorides, sulfonyl fluorides are remarkably stable to aqueous hydrolysis, acidic conditions, and mild bases, reacting exclusively with specific nucleophiles (like unprotonated amines or silyl ethers) under precise catalytic control[3]. This makes the target compound an invaluable precursor for developing covalent protein inhibitors, activity-based probes, and advanced polymeric materials.
Mechanistic Rationale & Retrosynthetic Analysis
The synthesis of naphthanilides hinges on the formation of an amide bond between a naphthoic acid and an aniline derivative. However, amide bond formation is not a spontaneous process and requires the activation of the carboxylic acid ()[4].
In the case of 4'-fluorosulfonyl-1-hydroxy-2'-nitro-2-naphthanilide, the aniline precursor (4-amino-3-nitrobenzenesulfonyl fluoride) is severely deactivated . The ortho-nitro group and the para-fluorosulfonyl group both withdraw electron density from the amine via strong inductive and resonance effects. Consequently, standard peptide coupling reagents (e.g., DCC, EDC, HATU) often fail to drive the reaction to completion, resulting in poor yields and complex purification profiles.
To overcome this kinetic barrier, the carboxylic acid must be converted into a highly reactive electrophile in situ. The industrial standard for synthesizing analogous Naphthol AS derivatives utilizes Phosphorus Trichloride (PCl₃) in an inert, high-boiling solvent such as toluene or chlorobenzene ()[5]. PCl₃ converts the 1-hydroxy-2-naphthoic acid into an intermediate acid chloride or reactive phosphite ester, which is electrophilic enough to be attacked by the deactivated aniline. Crucially, this method avoids strong aqueous bases that could prematurely trigger the hydrolysis of the sensitive -SO₂F SuFEx warhead.
Caption: Retrosynthetic assembly and SuFEx functionalization pathway.
Experimental Workflows & Protocols
To ensure scientific integrity, the following protocol is designed as a self-validating system . Visual cues (solubility changes, precipitation) and specific analytical checkpoints are embedded within the workflow to confirm reaction trajectory without requiring immediate LC-MS analysis.
Step-by-Step Methodology: PCl₃-Mediated Condensation (Route A)
Safety Note: PCl₃ is highly corrosive and reacts violently with water. The -SO₂F precursor should be handled with care. Perform all steps in a well-ventilated fume hood under an inert nitrogen atmosphere.
-
Reagent Preparation (Anhydrous Conditions): Charge a flame-dried 250 mL three-neck round-bottom flask with 1-hydroxy-2-naphthoic acid (1.00 eq, 10.0 mmol) and 4-amino-3-nitrobenzenesulfonyl fluoride (1.05 eq, 10.5 mmol). Add 100 mL of anhydrous toluene. Causality: Toluene is chosen because its boiling point (110°C) provides the optimal thermal energy required for the amidation of the deactivated aniline, while its non-polar nature facilitates the eventual precipitation of the product.
-
Activation: Equip the flask with a reflux condenser and a dropping funnel. Heat the stirred suspension to 60°C. Add Phosphorus Trichloride (PCl₃) (0.40 eq, 4.0 mmol) dropwise over 15 minutes. Causality: 1 mole of PCl₃ can theoretically activate 3 moles of carboxylic acid. The dropwise addition at 60°C controls the exothermic formation of the intermediate and prevents the localized boiling of PCl₃.
-
Coupling (Amidation): Ramp the temperature to 110°C (reflux) and maintain for 4 to 6 hours. Self-Validation Checkpoint: The initial heterogeneous suspension will temporarily clear as the reactive intermediate forms, followed by the gradual precipitation of the target naphthanilide as the reaction progresses.
-
Quench & Workup: Allow the reaction mixture to cool to room temperature. The product will fully precipitate. Filter the crude solid under vacuum and wash the filter cake with cold toluene (2 × 20 mL) to remove unreacted aniline.
-
Purification: Suspend the crude solid in 50 mL of cold, dilute aqueous NaHCO₃ (5% w/v) and stir for 10 minutes to neutralize residual phosphorous acid (H₃PO₃) and HCl. Filter immediately and wash with distilled water. Causality: While the -SO₂F group is stable to mild base, prolonged exposure should be avoided. Recrystallize the neutralized solid from glacial acetic acid to yield the pure 4'-fluorosulfonyl-1-hydroxy-2'-nitro-2-naphthanilide.
Caption: Step-by-step experimental workflow for PCl3-mediated synthesis.
Quantitative Data & Yield Analysis
The table below summarizes the comparative metrics between the recommended PCl₃-mediated route (Route A) and an alternative Thionyl Chloride (SOCl₂)-mediated two-step route (Route B). Route A is vastly superior for scalability and overall yield.
| Parameter | Route A: PCl₃ / Toluene | Route B: SOCl₂ / DMF (cat.) in DCM |
| Activation Agent | Phosphorus Trichloride (0.4 eq) | Thionyl Chloride (1.5 eq) |
| Reaction Temperature | 110°C (Reflux) | 80°C (Reflux in DCE) |
| Reaction Time | 4 - 6 hours | 8 - 12 hours |
| Typical Yield | 80 - 85% | 60 - 65% |
| Scalability | Excellent (Industrial standard) | Moderate (High gas evolution) |
| Primary Byproducts | H₃PO₃, HCl | SO₂, HCl |
Analytical Validation
To confirm the successful synthesis and structural integrity of 4'-fluorosulfonyl-1-hydroxy-2'-nitro-2-naphthanilide, the following analytical signatures must be verified:
-
Mass Spectrometry (LC-MS): The theoretical monoisotopic mass is 390.03 Da[1]. In negative electrospray ionization (ESI-), expect a dominant [M-H]⁻ peak at m/z 389.02.
-
¹H NMR (DMSO-d₆): The amide proton (-NH) will appear highly deshielded (typically >10.5 ppm) due to the extreme electron-withdrawing nature of the attached nitro-fluorosulfonyl phenyl ring. The naphthol hydroxyl proton (-OH) will also be visible as a broad singlet if the solvent is rigorously dry.
-
¹⁹F NMR (DMSO-d₆): The signature of the intact SuFEx warhead is a sharp singlet in the ¹⁹F spectrum, typically resonating between +50.0 and +65.0 ppm (relative to CFCl₃). The presence of this peak confirms that the -SO₂F group survived the amidation and workup conditions.
References
-
PubChemLite / Luxembourg Centre for Systems Biomedicine. 4'-fluorosulfonyl-1-hydroxy-2'-nitro-2-naphthanilide (Compound CID 289369). Retrieved April 3, 2026. URL:[Link]
-
Dong, J., Krasnova, L., Finn, M. G., & Sharpless, K. B. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry. Angewandte Chemie International Edition, 53(36), 9430–9448. URL:[Link]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. URL:[Link]
Sources
- 1. PubChemLite - 4'-fluorosulfonyl-1-hydroxy-2'-nitro-2-naphthanilide (C17H11FN2O6S) [pubchemlite.lcsb.uni.lu]
- 2. Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry [html.rhhz.net]
- 3. ouci.dntb.gov.ua [ouci.dntb.gov.ua]
- 4. research.ed.ac.uk [research.ed.ac.uk]
- 5. 4-Ethoxyaniline Hydrochloride|CAS 637-56-9 [benchchem.com]
The Privileged Warhead: Mechanism of Action of Nitro-Substituted Sulfonyl Fluorides
A Technical Whitepaper on SuFEx Dynamics, Electronic Tuning, and Covalent Drug Discovery
Executive Summary
In the rapidly evolving landscape of targeted covalent inhibitors (TCIs) and chemical biology, sulfur(VI) fluoride exchange (SuFEx) chemistry has emerged as a transformative modality. Unlike traditional electrophiles (e.g., acrylamides or epoxides) that suffer from off-target reactivity and rapid aqueous hydrolysis, sulfonyl fluorides possess a unique "Sleeping Beauty" latency[1]. They remain entirely inert in physiological environments until they encounter a specific protein microenvironment that catalyzes the S–F bond cleavage.
Recent advancements have demonstrated that the introduction of a nitro (-NO₂) substituent to the aryl sulfonyl fluoride scaffold fundamentally alters its reactivity profile. This technical guide explores the dual mechanisms by which nitro-substituted sulfonyl fluorides operate: as highly tunable electrophiles for SuFEx-mediated covalent inhibition[1],[2], and as nitroreductase-activated prodrugs for novel antibiotic development[3],[4]. Furthermore, we examine their recent applications in metal-free, sustainable polymer modifications[5].
The Electronic and Steric Influence of the Nitro Group
The efficacy of a sulfonyl fluoride warhead is dictated by the electrophilicity of its S(VI) center. The nitro group acts as a powerful modulator through two distinct mechanisms, depending on its positional isomerism.
Inductive and Resonance Effects (The Para/Meta Configuration)
When positioned para or meta to the sulfonyl fluoride, the strongly electron-withdrawing nitro group pulls electron density away from the sulfur atom. This lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the S(VI) center, increasing its susceptibility to nucleophilic attack. In a recent 2026 breakthrough, 4-nitrobenzenesulfonyl fluoride was utilized for the side-chain modification of renewable phenylpropanoid polymers[5]. The heightened electrophilicity allowed for highly efficient, metal-free SuFEx transformations using organic bases like DBU, achieving near-quantitative conversion with minimal side reactions[5].
The Prodrug Cyclization Pathway (The Ortho Configuration)
When the nitro group is situated ortho to the sulfonyl fluoride, the molecule gains a secondary, biologically triggered mechanism of action. In bacterial environments, the ortho-nitro group is reduced by bacterial nitroreductases to a hydroxylamine. Due to its proximity, this hydroxylamine undergoes a rapid intramolecular attack on the adjacent sulfur atom, ejecting the fluoride ion and forming a highly reactive five-membered oxathiazole intermediate[3]. This intermediate indiscriminately crosslinks essential bacterial proteins, making ortho-nitro sulfonyl fluorides a potent new pharmacophore against drug-resistant Gram-negative pathogens[4].
Mechanistic Pathways & Visualizations
Pathway A: The "Sleeping Beauty" SuFEx Activation
In human enzyme targeting (e.g., Human Neutrophil Elastase, hNE), nitro- and triflyl-substituted sulfonyl fluorides do not rely on reduction. Instead, they bind non-covalently to the enzyme's active site. The specific spatial arrangement of hydrogen-bond donors (often from active site Ser, Tyr, or His residues) polarizes the S–F bond, lowering the activation energy for nucleophilic attack[1].
Fig 1. The SuFEx "Sleeping Beauty" mechanism of microenvironment-driven covalent activation.
Pathway B: Nitroreductase-Dependent Prodrug Activation
For antibacterial applications, the mechanism diverges from traditional SuFEx. The ortho-nitro group acts as a biological sensor for bacterial nitroreductases (e.g., NfsA/NfsB in E. coli).
Fig 2. Nitroreductase-dependent prodrug activation pathway of ortho-nitro sulfonyl fluorides.
Quantitative Structure-Activity Relationship (QSAR) Data
The position and nature of the electron-withdrawing group drastically dictate the biological target and efficacy. The following table synthesizes quantitative data across recent literature:
| Compound | Structural Feature | Target / Application | Efficacy Metric | Mechanistic Note |
| 2-Nitrobenzenesulfonyl fluoride (1) | ortho-NO₂ | E. coli (Gram-negative) | MIC: 5 – 28 μg/mL | Nitroreductase-activated prodrug[4]. |
| Nitrothiophene-3-sulfonyl fluoride (2) | Heteroaryl ortho-NO₂ | E. coli / MRSA | MIC: 0.66 μg/mL | Enhanced oxathiazole cyclization rate[3]. |
| 2-Triflyl benzenesulfonyl fluoride | ortho-SO₂CF₃ (EWG) | Human Neutrophil Elastase | IC₅₀: 1.1 μM | "Sleeping Beauty" SuFEx capture[1]. |
| 4-Nitrobenzenesulfonyl fluoride | para-NO₂ | Polymer Side-Chain Mod. | >95% Conversion | High electrophilicity, metal-free SuFEx[5]. |
Self-Validating Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. They embed causality into the experimental design, ensuring that observed covalent modifications are mechanistically sound rather than artifacts of non-specific reactivity.
Protocol 1: Validation of the "Sleeping Beauty" SuFEx Phenomenon
Objective: To prove that a nitro- or triflyl-substituted sulfonyl fluoride probe requires a specific, naturally folded protein microenvironment for activation, rather than acting as a non-specific electrophile[1].
-
Step 1: Cohort Preparation. Prepare two cohorts of the target enzyme (e.g., 5 nM hNE in PBS, pH 7.4). Subject Cohort B to heat denaturation (95°C for 10 minutes) prior to the assay.
-
Causality & Rationale: Strong nucleophilic buffers (like Tris) must be avoided as they can cause background hydrolysis. Denaturation destroys the 3D active site, eliminating the hydrogen-bond network required to polarize the S–F bond.
-
-
Step 2: Probe Incubation. Incubate both cohorts with 50 μM of the target sulfonyl fluoride probe for 2 hours at 37°C.
-
Step 3: Mass Spectrometry Analysis. Subject both samples to High-Resolution MALDI-TOF MS.
-
System Validation: A successful "Sleeping Beauty" mechanism is confirmed only if Cohort A exhibits a mass shift corresponding to covalent sulfonylation (e.g., + ~273 Da), while Cohort B (denatured) shows absolutely no detectable covalent modification[1]. If Cohort B is modified, the probe is too electrophilic and lacks SuFEx orthogonality.
Protocol 2: Mechanistic Validation of Nitroreductase-Dependent Antibacterial Action
Objective: To confirm that the antibacterial activity of ortho-nitro sulfonyl fluorides is strictly dependent on enzymatic reduction to the oxathiazole intermediate[3].
-
Step 1: Strain Selection. Culture wild-type E. coli (e.g., BW25113) alongside an isogenic nitroreductase-deficient mutant strain (e.g., ΔnfsA/ΔnfsB).
-
Causality & Rationale: If the drug acts via direct SuFEx labeling, both strains will be equally susceptible. If it requires the prodrug cyclization pathway, the knockout strain will lack the machinery to generate the reactive hydroxylamine.
-
-
Step 2: Broth Microdilution. Dispense the bacterial cultures into a 96-well plate at 5×105 CFU/mL. Treat with serial dilutions of 2-nitrobenzenesulfonyl fluoride (ranging from 0.1 to 64 μg/mL).
-
Step 3: Incubation & Readout. Incubate at 37°C for 18 hours and measure optical density (OD₆₀₀).
-
System Validation: The mechanism is validated if the wild-type strain exhibits a low Minimum Inhibitory Concentration (MIC ~5 μg/mL), while the ΔnfsA/ΔnfsB mutant exhibits a drastically elevated MIC (>64 μg/mL), proving that nitroreductase activation is the causal event for bacterial cell death[4].
References
-
Zheng, Q., Woehl, J. L., Kitamura, S., et al. (2019). “Sleeping Beauty” Phenomenon: SuFEx-Enabled Discovery of Selective Covalent Inhibitors of Human Neutrophil Elastase. ChemRxiv. URL:[Link]
-
Inagaki, S., & Abe, H. (2026). SuFEx Chemistry Enables Sustainable Side-Chain Modification of Renewable Phenylpropanoid Polymers. Macromolecules. URL:[Link]
-
Sadlowski, C. M., Park, B., Araújo, C., et al. (2018). Nitro Sulfonyl Fluorides are a new pharmacophore for the development of antibiotics. Molecular Systems Design & Engineering, 3(4), 599-603. URL:[Link]
-
Zheng, Q., Woehl, J. L., Kitamura, S., et al. (2019). Diversity oriented clicking delivers β-substituted alkenyl sulfonyl fluorides as covalent human neutrophil elastase inhibitors. Proceedings of the National Academy of Sciences (PNAS), 116(38), 18808-18814. URL:[Link]
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Application Notes and Protocols: 4'-Fluorosulfonyl-1-hydroxy-2'-nitro-2-naphthanilide as a Dual-Function Fluorescent Probe for Nitroreductase Activity and Covalent Protein Labeling
For Researchers, Scientists, and Drug Development Professionals
Introduction
4'-Fluorosulfonyl-1-hydroxy-2'-nitro-2-naphthanilide is a novel fluorescent probe with the potential for dual-functionality in cellular and biochemical research. This molecule integrates two key reactive moieties onto a fluorescent naphthanilide scaffold: a nitro group and a fluorosulfonyl group. This unique combination allows for a two-tiered approach to studying enzymatic activity and protein interactions, particularly in environments characterized by hypoxia.
The 2'-nitro group acts as a fluorescence quencher, which can be selectively reduced by nitroreductase (NTR) enzymes. NTRs are overexpressed in many cancer cell lines under hypoxic conditions and are also found in various bacteria.[1][2] The reduction of the nitro group to an amino group restores fluorescence, providing a "turn-on" signal indicative of NTR activity.[3][4]
Simultaneously, the 4'-fluorosulfonyl group serves as a reactive "warhead" capable of forming stable covalent bonds with nucleophilic amino acid residues (such as lysine, tyrosine, or serine) on nearby proteins.[5][6] This covalent labeling feature can be harnessed to identify and characterize proteins in the vicinity of NTR activity, offering a powerful tool for target identification and validation in drug discovery.
These application notes provide a comprehensive guide to the utilization of 4'-Fluorosulfonyl-1-hydroxy-2'-nitro-2-naphthanilide, from the underlying principles to detailed experimental protocols and data interpretation.
Principle of Action: A Dual-Mechanism Probe
The utility of 4'-Fluorosulfonyl-1-hydroxy-2'-nitro-2-naphthanilide as a fluorescent probe is rooted in a two-stage mechanism:
-
"Turn-On" Fluorescence upon Nitroreductase (NTR) Activity: In its native state, the fluorescence of the 1-hydroxy-2-naphthanilide core is quenched by the electron-withdrawing 2'-nitro group through a process known as photoinduced electron transfer (PET).[3] In the presence of nitroreductase and a cofactor such as NADH or NADPH, the nitro group is enzymatically reduced to an amino group.[1] This conversion disrupts the PET process, leading to a significant enhancement in fluorescence intensity, thus signaling the presence and activity of NTR.
-
Covalent Labeling of Proximal Proteins: The fluorosulfonyl group is an electrophilic moiety that can react with nucleophilic side chains of amino acids within proteins.[6] This reaction, known as sulfonyl fluoride exchange (SuFEx), results in the formation of a stable covalent bond.[5] When the probe is activated in the presence of NTR, it can covalently label proteins in the microenvironment where the enzymatic activity is occurring. This allows for the subsequent identification of these proteins through techniques such as mass spectrometry-based proteomics.
The following diagram illustrates the proposed mechanism of action:
Caption: Mechanism of action for the dual-function fluorescent probe.
Materials and Reagents
-
4'-Fluorosulfonyl-1-hydroxy-2'-nitro-2-naphthanilide
-
Dimethyl sulfoxide (DMSO, anhydrous)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Nitroreductase (from E. coli or other appropriate source)
-
β-Nicotinamide adenine dinucleotide, reduced form (NADH)
-
Bovine serum albumin (BSA)
-
Cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal bovine serum (FBS)
-
Penicillin-streptomycin solution
-
Hypoxic chamber or chemical hypoxia-inducing agents (e.g., CoCl₂)
-
Cancer cell lines (e.g., MCF-7, HeLa)
-
Fluorescence microplate reader
-
Fluorescence microscope
-
SDS-PAGE reagents and equipment
-
Western blot reagents and equipment
-
In-gel fluorescence scanner
Experimental Protocols
Protocol 1: In Vitro Characterization of the Probe with Nitroreductase
This protocol details the steps to verify the "turn-on" fluorescence response of the probe in the presence of purified nitroreductase.
1. Preparation of Stock Solutions:
- Prepare a 10 mM stock solution of 4'-Fluorosulfonyl-1-hydroxy-2'-nitro-2-naphthanilide in anhydrous DMSO. Store at -20°C, protected from light.
- Prepare a 1 mg/mL stock solution of nitroreductase in PBS.
- Prepare a 10 mM stock solution of NADH in PBS.
2. Fluorescence Assay:
- In a 96-well black microplate, prepare reaction mixtures containing PBS (pH 7.4), 10 µM of the probe, and 100 µM NADH.
- Add varying concentrations of nitroreductase (e.g., 0, 1, 2, 5, 10 µg/mL) to the wells.
- Incubate the plate at 37°C for 30-60 minutes, protected from light.
- Measure the fluorescence intensity using a microplate reader. Determine the optimal excitation and emission wavelengths by performing a spectral scan. Based on similar naphthalimide probes, excitation is expected in the range of 400-450 nm and emission in the range of 500-550 nm.[3][4]
3. Data Analysis:
- Plot the fluorescence intensity against the concentration of nitroreductase.
- Determine the limit of detection (LOD) for NTR.
Protocol 2: Fluorescence Imaging of Hypoxia in Cultured Cancer Cells
This protocol describes the use of the probe to visualize nitroreductase activity in hypoxic cancer cells.
1. Cell Culture and Induction of Hypoxia:
- Culture cancer cells (e.g., MCF-7) in appropriate medium supplemented with 10% FBS and 1% penicillin-streptomycin.
- Seed cells in a glass-bottom dish or 96-well imaging plate.
- Induce hypoxia by placing the cells in a hypoxic chamber (1% O₂) for 12-24 hours, or by treating with a chemical inducer like CoCl₂. A parallel set of cells should be maintained under normoxic conditions as a control.
2. Cell Staining and Imaging:
- Treat the hypoxic and normoxic cells with 5-10 µM of the probe in serum-free medium for 30-60 minutes at 37°C.
- Wash the cells twice with PBS.
- Add fresh culture medium or PBS for imaging.
- Image the cells using a fluorescence microscope with appropriate filter sets.
3. Data Analysis:
- Quantify the fluorescence intensity in hypoxic versus normoxic cells using image analysis software (e.g., ImageJ).
The following diagram outlines the experimental workflow for cell-based assays:
Caption: Workflow for fluorescence imaging of hypoxia in cultured cells.
Protocol 3: In-Gel Fluorescence for Covalent Protein Labeling
This protocol allows for the detection of proteins covalently labeled by the probe.
1. Cell Lysis and Labeling:
- After treating cells with the probe as described in Protocol 2, lyse the cells in a suitable lysis buffer (e.g., RIPA buffer).
- Determine the protein concentration of the lysates using a standard assay (e.g., BCA assay).
2. SDS-PAGE and Fluorescence Scanning:
- Separate the protein lysates (20-30 µg per lane) on an SDS-PAGE gel.
- After electrophoresis, scan the gel using an in-gel fluorescence scanner with an appropriate laser and emission filter.
3. Data Analysis:
- Compare the fluorescent bands between samples from hypoxic and normoxic conditions. The appearance of new or more intense fluorescent bands in the hypoxic sample indicates covalent labeling of proteins.
Data Analysis and Interpretation
Quantitative Data Summary
| Parameter | Expected Value | Rationale/Reference |
| Excitation Wavelength (λex) | ~420 nm | Based on naphthalimide fluorophores.[3][4] |
| Emission Wavelength (λem) | ~540 nm | Based on naphthalimide fluorophores.[3][4] |
| Stokes Shift | > 100 nm | A large Stokes shift is a characteristic of 1,8-naphthalimide dyes.[1] |
| Quantum Yield (Φ) - Quenched | Low (< 0.01) | The nitro group acts as an efficient quencher.[4] |
| Quantum Yield (Φ) - Activated | Moderate to High | Reduction of the nitro group restores fluorescence.[4] |
| Limit of Detection (LOD) for NTR | ng/mL range | Similar probes show high sensitivity.[3][7] |
| Optimal Probe Concentration | 5-10 µM | For cell-based assays. |
Interpreting the Results
-
Increased Fluorescence: A significant increase in fluorescence intensity in the presence of NTR or in hypoxic cells indicates successful reduction of the nitro group and activation of the probe.
-
Fluorescent Bands on SDS-PAGE: The presence of distinct fluorescent bands on an SDS-PAGE gel that are more prominent in samples from hypoxic cells suggests covalent modification of proteins by the fluorosulfonyl group of the probe. These protein bands can be excised and identified using mass spectrometry.
Troubleshooting
| Issue | Possible Cause | Solution |
| No or low fluorescence signal in hypoxic cells | Insufficient hypoxia induction | Verify hypoxic conditions using a pimonidazole-based assay or by checking for HIF-1α stabilization via Western blot. |
| Low NTR expression in the chosen cell line | Screen different cell lines for NTR expression or use a cell line known to have high NTR levels. | |
| Probe concentration is too low | Perform a dose-response experiment to determine the optimal probe concentration. | |
| High background fluorescence in normoxic cells | Non-specific probe activation or inherent autofluorescence | Image cells before adding the probe to assess autofluorescence. Reduce probe concentration or incubation time. |
| No distinct fluorescent bands on SDS-PAGE | Low abundance of target proteins | Increase the amount of protein loaded on the gel or use enrichment techniques for low-abundance proteins. |
| Inefficient covalent labeling | Optimize the probe concentration and incubation time. Ensure the pH of the lysis buffer is compatible with the labeling reaction. |
References
-
Yao, C., et al. (2022). A Highly Selective Fluorescent Probe for the Detection of Nitroreductase Based on a Naphthalimide Scaffold. Journal of Fluorescence, 32(5), 1875-1882. [Link][3]
-
Anusha, V. A., et al. (2021). A Nitronaphthalimide Probe for Fluorescence Imaging of Hypoxia in Cancer Cells. Journal of Fluorescence, 31(6), 1629-1638. [Link][4]
-
Wang, J., et al. (2020). A novel fluorescent probe based on naphthalimide for imaging nitroreductase (NTR) in bacteria and cells. Bioorganic & Medicinal Chemistry, 28(5), 115280. [Link][1][7]
-
Ma, D., et al. (2021). 1,8-Naphthalimide based fluorescent sensors for enzymes. Coordination Chemistry Reviews, 429, 213629. [Link]
- Qian, Y., et al. (2009). 1,8-Naphthalimides as fluorescent probes for hypoxia. Bioorganic & Medicinal Chemistry Letters, 19(14), 3896-3899.
-
Szijj, P. A., et al. (2023). Activation-Free Sulfonyl Fluoride Probes for Fragment Screening. International Journal of Molecular Sciences, 24(7), 6418. [Link][5]
-
Narayan, A. R., & Anslyn, E. V. (2018). Emerging Utility of Fluorosulfate Chemical Probes. ACS Medicinal Chemistry Letters, 9(7), 629-631. [Link][6]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mural.maynoothuniversity.ie [mural.maynoothuniversity.ie]
- 3. A Highly Selective Fluorescent Probe for the Detection of Nitroreductase Based on a Naphthalimide Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Nitronaphthalimide Probe for Fluorescence Imaging of Hypoxia in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activation-Free Sulfonyl Fluoride Probes for Fragment Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A novel fluorescent probe based on naphthalimide for imaging nitroreductase (NTR) in bacteria and cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Stability Challenges of 4'-Fluorosulfonyl-1-hydroxy-2'-nitro-2-naphthanilide in Solution
Welcome to the technical support center for 4'-Fluorosulfonyl-1-hydroxy-2'-nitro-2-naphthanilide. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability of this compound in solution. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.
Introduction to Stability Concerns
4'-Fluorosulfonyl-1-hydroxy-2'-nitro-2-naphthanilide is a complex molecule with several functional groups that can influence its stability in solution. The sulfonyl fluoride moiety is particularly susceptible to hydrolysis, and the nitro group and naphthol ring can also participate in degradation reactions under various conditions.[1][2] Understanding these potential degradation pathways is crucial for obtaining reliable and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: My 4'-Fluorosulfonyl-1-hydroxy-2'-nitro-2-naphthanilide solution appears to be losing activity over a short period. What is the likely cause?
A1: The most probable cause of activity loss is the hydrolysis of the sulfonyl fluoride group.[1] This reaction is highly dependent on the pH of the solution. In alkaline conditions, the rate of hydrolysis increases significantly, leading to the formation of the corresponding sulfonic acid, which is generally inactive. For analogous compounds like Phenylmethylsulfonyl fluoride (PMSF), the half-life in an aqueous solution at 25°C is approximately 110 minutes at pH 7.0 and decreases to 35 minutes at pH 8.0.[1] It is also possible that the nitro group is being reduced, especially under anaerobic conditions, which could alter the compound's properties.[3]
Q2: What is the optimal pH range for maintaining the stability of this compound in an aqueous solution?
A2: To minimize hydrolysis of the sulfonyl fluoride, it is recommended to maintain the solution at a neutral or slightly acidic pH.[1] The stability of many pharmaceutical compounds is highly pH-dependent, and extreme pH levels can catalyze various degradation reactions, including hydrolysis and oxidation.[4]
Q3: Can I prepare a stock solution of 4'-Fluorosulfonyl-1-hydroxy-2'-nitro-2-naphthanilide in an organic solvent for long-term storage?
A3: Yes, preparing a concentrated stock solution in a dry, water-miscible organic solvent is the recommended approach for storage. Anhydrous dimethyl sulfoxide (DMSO), ethanol, methanol, or isopropanol are suitable choices.[1] It is critical to use anhydrous solvents and to keep the container tightly sealed to prevent moisture contamination, which would lead to the hydrolysis of the sulfonyl fluoride.[1] For a similar compound, PMSF, stock solutions in anhydrous isopropanol are stable for at least 9 months when stored at 2-8°C.[1]
Q4: I am observing unexpected peaks in my HPLC analysis after incubating my compound in solution. What could these be?
A4: Unexpected peaks likely represent degradation products. The primary degradation pathway is hydrolysis of the sulfonyl fluoride to a sulfonic acid. Other possibilities include the reduction of the nitro group to a hydroxylamino or amino group, or degradation of the naphthol moiety.[3][5] Under certain conditions, such as exposure to high temperatures, desulfonation and other rearrangements can also occur.[5][6]
Troubleshooting Guides
Issue 1: Rapid Loss of Compound Activity in Aqueous Buffer
Possible Cause: Hydrolysis of the sulfonyl fluoride moiety due to alkaline pH.
Troubleshooting Steps:
-
Verify Buffer pH: Measure the pH of your aqueous buffer. If it is above 7.0, consider adjusting it to a neutral or slightly acidic pH, if compatible with your experimental design.[1]
-
Prepare Fresh Solutions: Always prepare fresh working solutions of 4'-Fluorosulfonyl-1-hydroxy-2'-nitro-2-naphthanilide immediately before use.[1]
-
Staged Addition: If possible, add the compound to your experimental system at the last possible moment to minimize its time in the aqueous environment.
-
Temperature Control: Perform experiments at the lowest temperature compatible with your protocol, as higher temperatures can accelerate hydrolysis.
Issue 2: Inconsistent Results Between Experiments
Possible Cause: Incomplete dissolution or degradation of the stock solution.
Troubleshooting Steps:
-
Stock Solution Integrity:
-
Ensure your organic solvent for the stock solution is anhydrous.
-
Visually inspect the stock solution for any precipitates before each use. If present, gentle warming or sonication may be necessary to redissolve the compound.
-
Store the stock solution in a tightly sealed container at the recommended temperature (typically 2-8°C) and protected from light.[1]
-
-
Working Solution Preparation:
-
When preparing the aqueous working solution, add the stock solution to the buffer with vigorous vortexing or stirring to ensure rapid and complete dissolution. This minimizes the chance of precipitation.[1]
-
Issue 3: Appearance of Unidentified Peaks in Analytical Assays (e.g., HPLC, LC-MS)
Possible Cause: Compound degradation leading to the formation of various by-products.
Troubleshooting Steps:
-
Characterize Degradants: If you have access to mass spectrometry (MS), attempt to identify the mass of the unknown peaks. This can provide clues about the degradation pathway. For example, an increase in mass corresponding to the replacement of fluorine with a hydroxyl group would indicate hydrolysis of the sulfonyl fluoride.
-
Forced Degradation Study: To proactively identify potential degradation products, a forced degradation study can be performed. This involves exposing the compound to various stress conditions (acidic, basic, oxidative, photolytic, and thermal) and analyzing the resulting solutions.[7] This can help in developing a stability-indicating analytical method.
Experimental Protocols
Protocol 1: Assessment of pH-Dependent Stability
This protocol outlines a method to determine the stability of 4'-Fluorosulfonyl-1-hydroxy-2'-nitro-2-naphthanilide at different pH values.
Materials:
-
4'-Fluorosulfonyl-1-hydroxy-2'-nitro-2-naphthanilide
-
Anhydrous DMSO
-
Buffers of various pH values (e.g., pH 4.0, 7.0, and 9.0)
-
HPLC system with a suitable column (e.g., C18)
-
UV-Vis spectrophotometer
Procedure:
-
Prepare a Stock Solution: Prepare a 10 mM stock solution of the compound in anhydrous DMSO.
-
Prepare Working Solutions: Dilute the stock solution to a final concentration of 100 µM in each of the different pH buffers.
-
Incubation: Incubate the working solutions at a constant temperature (e.g., 25°C or 37°C).
-
Time-Point Analysis: At various time points (e.g., 0, 1, 2, 4, 8, and 24 hours), take an aliquot from each solution.
-
HPLC Analysis: Analyze the aliquots by HPLC to quantify the remaining amount of the parent compound. Monitor the appearance of any new peaks, which would indicate degradation products.
-
Data Analysis: Plot the percentage of the remaining parent compound against time for each pH. This will allow you to determine the degradation rate at each pH.
Protocol 2: Preparation of a Stable Stock Solution
This protocol describes the proper method for preparing and storing a stock solution to minimize degradation.
Materials:
-
4'-Fluorosulfonyl-1-hydroxy-2'-nitro-2-naphthanilide
-
Anhydrous DMSO (or other suitable anhydrous organic solvent)
-
Microcentrifuge tubes or vials with tight-sealing caps
-
Argon or nitrogen gas (optional)
Procedure:
-
Weighing: Accurately weigh the desired amount of the compound in a clean, dry vial.
-
Solvent Addition: Add the appropriate volume of anhydrous DMSO to achieve the desired concentration.
-
Dissolution: Vortex or sonicate the vial until the compound is completely dissolved. Visually inspect to ensure no solid particles remain.
-
Inert Atmosphere (Optional): For extended storage, it is beneficial to flush the headspace of the vial with an inert gas like argon or nitrogen to displace any air and moisture.
-
Sealing and Storage: Tightly seal the vial and store it at 2-8°C, protected from light.
-
Usage: When using the stock solution, allow it to warm to room temperature before opening to prevent condensation of moisture from the air into the cold solution.
Visualizations
Diagram 1: Potential Degradation Pathways
Caption: Potential degradation pathways for the compound in solution.
Diagram 2: Experimental Workflow for Stability Assessment
Caption: Workflow for assessing the stability of the compound.
Quantitative Data Summary
| Condition | Half-life (t½) of a related Sulfonyl Fluoride (PMSF) at 25°C[1] |
| pH 7.0 | ~110 minutes |
| pH 8.0 | ~35 minutes |
Note: This data is for a structurally similar compound and should be used as a general guide. The actual stability of 4'-Fluorosulfonyl-1-hydroxy-2'-nitro-2-naphthanilide may vary.
References
-
ACS Publications. An Investigation into the In Vitro Metabolic Stability of Aryl Sulfonyl Fluorides for their Application in Medicinal Chemistry and Radiochemistry | Molecular Pharmaceutics. Available from: [Link]
-
PMC. Stability and cell permeability of sulfonyl fluorides in the design of Lys-covalent antagonists of protein-protein interactions. Available from: [Link]
-
ResearchGate. (PDF) Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. Available from: [Link]
-
PubChem. 4'-fluorosulfonyl-1-hydroxy-2'-nitro-2-naphthanilide. Available from: [Link]
-
SpectraBase. 4'-(Fluorosulfonyl)-1-hydroxy-2-naphthanilide - Optional[1H NMR] - Chemical Shifts. Available from: [Link]
-
De Gruyter. Analytical methods for the determination of some selected 4-quinolone antibacterials. Available from: [Link]
-
Eawag. Nitrophenol Family Degradation Pathway (an/aerobic). Available from: [Link]
-
PMC. Coinducible Catabolism of 1-Naphthol via Synergistic Regulation of the Initial Hydroxylase Genes in Sphingobium sp. Strain B2. Available from: [Link]
-
ScienceDirect. Development of an analytical method to detect metabolites of nitrofurans. Available from: [Link]
-
Harvard Catalyst. Naphthol AS D Esterase. Available from: [Link]
-
DTIC. Analytical Methods for Nitroguanidine and Characterization of Its Degradation Products. Available from: [Link]
-
MDPI. A Combined Experimental and Theoretical Study of Nitrofuran Antibiotics: Crystal Structures, DFT Computations, Sublimation and Solution Thermodynamics. Available from: [Link]
-
Journal of Food and Drug Analysis. Quantitative determination of four nitrofurans and corresponding metabolites in the fish muscle by liquid chromatography-electrospray ionization-tandem mass spectrometry. Available from: [Link]
-
ResearchGate. FA free drug stability analysis plot at pH 7.4 and 4.5. Available from: [Link]
-
ResearchGate. Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Available from: [Link]
-
ChemRxiv. 18F-Fluorination of 2-methyl-6-nitrobenzenesulfonate ester and its application to the synthesis of a 18F-labeled amino acid. Available from: [Link]
-
NITE. 皮膚障害物質データシート Naphthol AS. Available from: [Link]
-
Australian Industrial Chemicals Introduction Scheme (AICIS). 2,7-Naphthalenedisulfonic acid, 3-hydroxy-4-[(4-sulfo-1-naphthalenyl)azo]-, compounds - Evaluation statement - 30 June 2022. Available from: [Link]
-
PMC. Identification and Mechanistic Analysis of Toxic Degradation Products in the Advanced Oxidation Pathways of Fluoroquinolone Antibiotics. Available from: [Link]
-
Journal of Materials Chemistry A (RSC Publishing). Decomposition pathways and mitigation strategies for highly-stable hydroxyphenazine flow battery anolytes. Available from: [Link]
-
PubMed. Characterization of the pH-dependent protein stability of 3α-hydroxysteroid dehydrogenase/carbonyl reductase by differential scanning fluorimetry. Available from: [Link]
-
PMC. A 1-Hydroxy-2,4-Diformylnaphthalene-Based Fluorescent Probe and Its Detection of Sulfites/Bisulfite. Available from: [Link]
-
PMC. Thermal Decomposition Behavior of Hydroxytyrosol (HT) in Nitrogen Atmosphere Based on TG-FTIR Methods. Available from: [Link]
-
MDPI. Fire-Resistant and Thermal Stability Properties of Fluorosilicone Adhesives by Incorporation of Surface-Modified Aluminum Trihydrate. Available from: [Link]
-
The University of Auckland. The Thermal Stability of the Naphthalene Sulfonic Acids Under Geothermal Conditions. Available from: [Link]
-
Carl ROTH. Safety Data Sheet: 1-Amino-2-hydroxy-4-naphthalenesulfonic acid. Available from: [Link]
-
Carl ROTH. Safety Data Sheet: 4-(4-Nitrophenylazo)-1-naphthol. Available from: [Link]
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- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of Aromatic Sulfonyl Fluorides
Welcome to the technical support center for the synthesis of aromatic sulfonyl fluorides. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and side reactions encountered during their experiments. The following question-and-answer format directly addresses specific challenges, providing in-depth technical guidance and field-proven insights to ensure the success of your synthetic endeavors.
Frequently Asked Questions (FAQs) & Troubleshooting
Category 1: Conversion of Aryl Sulfonyl Chlorides to Sulfonyl Fluorides
This classical approach is widely used but can be prone to incomplete conversion and hydrolysis.
Question 1: My conversion of an aryl sulfonyl chloride to the corresponding sulfonyl fluoride is incomplete, and I observe the starting material in my final product. How can I drive the reaction to completion?
Answer: Incomplete conversion is a common issue, often arising from insufficient reactivity of the fluoride source or poor solubility.[1] The similar physical properties of the starting sulfonyl chloride and the product sulfonyl fluoride can make purification by chromatography challenging.[1]
Causality and Expert Insight: The key to a successful halogen exchange is ensuring the fluoride anion is sufficiently nucleophilic and accessible to the sulfonyl chloride. The choice of fluoride salt, solvent, and the potential use of a phase-transfer catalyst are critical.
Troubleshooting Protocol:
-
Optimize the Fluoride Source:
-
Potassium Fluoride (KF): While common, its reactivity can be limited by its low solubility in organic solvents.
-
Potassium Bifluoride (KHF2): This is often a better alternative as it can mitigate hydrolysis of the sulfonyl fluoride product.[2][3]
-
"Naked" Fluoride: Using KF with a phase-transfer catalyst like 18-crown-6 in an anhydrous aprotic solvent (e.g., acetonitrile) can significantly enhance the nucleophilicity of the fluoride ion.[2][4]
-
-
Solvent System Selection:
-
A biphasic system, such as acetonitrile/water or acetone/water, can be effective, especially with KHF2.[1][2] The presence of water can aid in dissolving the fluoride salt, while the organic solvent dissolves the sulfonyl chloride.[1]
-
For anhydrous conditions with a phase-transfer catalyst, ensure your solvent is rigorously dried.
-
-
Reaction Monitoring:
-
Monitor the reaction progress by ¹H or ¹⁹F NMR to confirm the complete consumption of the starting material before workup.[1]
-
Experimental Protocol: Enhanced Halogen Exchange using a Phase-Transfer Catalyst
-
To a stirred solution of the aryl sulfonyl chloride (1.0 equiv) in anhydrous acetonitrile, add spray-dried potassium fluoride (3.0 equiv).
-
Add 18-crown-6 (0.1 equiv) to the mixture.
-
Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) and monitor by TLC or NMR.
-
Upon completion, filter off the inorganic salts and remove the solvent under reduced pressure.
-
Purify the crude product as necessary.
Question 2: I am observing significant formation of the corresponding sulfonic acid as a byproduct. What is causing this, and how can I prevent it?
Answer: The formation of sulfonic acid is a clear indication of hydrolysis of either the starting aryl sulfonyl chloride or the aryl sulfonyl fluoride product.[2][5] While sulfonyl fluorides are more resistant to hydrolysis than sulfonyl chlorides, they can still hydrolyze under certain conditions.[4][6]
Causality and Expert Insight: Water in the reaction mixture is the primary culprit. This can be introduced through wet solvents, reagents, or from the use of aqueous fluoride solutions.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for sulfonic acid byproduct formation.
Preventative Measures:
-
Anhydrous Conditions: When possible, use rigorously dried solvents and reagents.
-
Choice of Fluoride Source: As mentioned previously, KHF2 is often preferred over aqueous KF solutions to minimize hydrolysis.[2][3]
-
Temperature Control: Running the reaction at a lower temperature can sometimes reduce the rate of hydrolysis.
Category 2: Synthesis from Aryldiazonium Salts
This method offers regiochemical control but can be accompanied by Sandmeyer-type side reactions.
Question 3: My fluorosulfonylation of an aryldiazonium salt is giving a low yield, and I am isolating colored byproducts. What are these impurities, and how can I improve the yield of my desired sulfonyl fluoride?
Answer: Low yields and colored impurities in the fluorosulfonylation of aryldiazonium salts are often due to competing Sandmeyer-type reactions and the formation of azo byproducts.[7] The choice of catalyst, SO₂ source, and reaction conditions are crucial for success.
Causality and Expert Insight: The aryldiazonium cation is a highly reactive intermediate. It can undergo various transformations, including dediazoniation to form an aryl radical or cation, which can then react with other species in the reaction mixture. The formation of deeply colored azo compounds occurs when the diazonium salt couples with electron-rich aromatic species.
Key Reaction Pathways and Side Reactions:
Caption: Pathways in aryldiazonium salt reactions.
Troubleshooting and Optimization Protocol:
-
SO₂ Source:
-
Catalyst System:
-
Copper-catalyzed systems, such as CuCl₂ with a ligand like 6,6'-dimethyl-2,2'-dipyridyl, have been shown to be effective.[7][8] The electronic nature of the arene can influence the optimal catalyst system.[7]
-
Metal-free, photoredox-catalyzed methods have also been developed and may offer an alternative for sensitive substrates.[9]
-
-
Fluoride Source:
-
Temperature and Atmosphere:
-
These reactions are typically run at room temperature under an inert atmosphere (e.g., Argon) to prevent degradation of the catalyst and reactive intermediates.[8]
-
Representative Experimental Protocol (Copper-Catalyzed): [8]
-
To a reaction vessel under an Argon atmosphere, add the aryldiazonium salt (1.0 equiv), DABSO (1.0 equiv), KHF₂ (5.0 equiv), CuCl₂ (0.2 equiv), and 6,6'-dimethyl-2,2'-dipyridyl (0.2 equiv).
-
Add anhydrous acetonitrile and stir the mixture at room temperature for 12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, perform an appropriate aqueous workup and purify the product by column chromatography.
Category 3: Synthesis from Thiols and Disulfides
These methods are attractive due to the wide availability of starting materials but can be complicated by over- or under-oxidation.
Question 4: When synthesizing an aryl sulfonyl fluoride from a thiol or disulfide, I obtain a mixture of products, including the sulfonic acid and unreacted starting material. How can I improve the selectivity?
Answer: The synthesis of sulfonyl fluorides from thiols or disulfides involves an oxidative fluorination process. Achieving the correct oxidation state without side reactions requires careful control of the oxidant and fluoride source. The main byproduct is often the corresponding sulfonic acid, which can form through over-oxidation or hydrolysis.[5][10]
Causality and Expert Insight: The reaction proceeds through several intermediate sulfur species (e.g., sulfenyl and sulfinyl fluorides).[5][11] If the reaction conditions are not optimized, these intermediates can be hydrolyzed or the reaction can stall. The choice of oxidant is critical to ensure a clean conversion to the sulfonyl fluoride.
Troubleshooting and Optimization Table:
| Parameter | Issue | Recommended Solution | Rationale |
| Oxidant | Incomplete reaction or over-oxidation | Use a controlled oxidant like Selectfluor™ or an electrochemical approach.[2][12] | Selectfluor™ can act as both the oxidant and fluorine source, while electrochemical methods offer precise control over the oxidative potential. |
| Fluoride Source | Hydrolysis | Use a non-aqueous fluoride source or KHF₂. | Minimizes the presence of water, which leads to sulfonic acid formation. |
| Solvent | Poor solubility/reactivity | A mixture of MeCN and water can be effective, but the ratio needs to be optimized.[4] | Balances the solubility of the organic substrate and the inorganic fluoride source. |
| Reaction Time | Incomplete conversion | Monitor the reaction closely to determine the optimal reaction time. | Prolonged reaction times can sometimes lead to decomposition or side reactions. |
Protocol for Electrochemical Synthesis: [5]
-
Set up an undivided electrochemical cell with appropriate electrodes (e.g., graphite felt anode and cathode).
-
Prepare a biphasic solution with the thiol or disulfide in an organic solvent (e.g., dichloromethane) and an aqueous solution of KF.
-
Apply a constant current and allow the reaction to proceed until the starting material is consumed.
-
After the reaction, separate the organic layer, wash, dry, and concentrate to obtain the crude product.
-
Purify by chromatography or distillation.
Summary of Key Takeaways
-
Hydrolysis is a Universal Challenge: The formation of sulfonic acid is the most common side reaction across various synthetic routes. Minimizing water content through the use of anhydrous reagents/solvents or employing KHF₂ is a critical preventative measure.
-
Reagent Selection is Paramount: The choice of fluoride source (KF, KHF₂, etc.), SO₂ source (DABSO), and catalyst (phase-transfer, copper, etc.) must be tailored to the specific synthetic method and substrate.
-
Reaction Monitoring is Non-Negotiable: Due to the potential for incomplete reactions and the similar properties of starting materials and products, monitoring the reaction to completion (e.g., by NMR) is essential for obtaining pure compounds and optimizing yields.[1]
This guide provides a starting point for troubleshooting common issues in the synthesis of aromatic sulfonyl fluorides. For more complex or persistent issues, consulting the primary literature for specific examples that are structurally similar to your target molecule is highly recommended.
References
-
Sha, W., He, X., Chen, D., & Peng, B. (2021). Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. Chinese Chemical Letters, 32(10), 2941-2949. [Link]
-
Govaerts, S., Noël, T. (2019). Sulfonyl Fluoride Synthesis through Electrochemical Oxidative Coupling of Thiols and Potassium Fluoride. Journal of the American Chemical Society, 141(30), 11988-11993. [Link]
-
Li, S., Wu, P., Sharpless, K. B. (2021). Accelerated SuFEx Click Chemistry for Modular Synthesis. Cold Spring Harbor Laboratory. [Link]
-
Qin, H.-L., Sun, J. (2019). Facile one-pot synthesis of sulfonyl fluorides from sulfonates or sulfonic acids. RSC Advances, 9(28), 16185-16190. [Link]
-
Kieffer, J., Toumi, A., Cantagrel, F., & El Kaïm, L. (2021). Synthetic Routes to Arylsulfonyl Fluorides. Catalysts, 11(7), 830. [Link]
-
Qin, H.-L., Sun, J. (2019). Facile one-pot synthesis of sulfonyl fluorides from sulfonates or sulfonic acids. RSC Advances, 9(28), 16185-16190. [Link]
-
Sha, W., He, X., Chen, D., & Peng, B. (2021). Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. Chinese Chemical Letters, 32(10), 2941-2949. [Link]
-
Govaerts, S., Noël, T. (2024). Green and Efficient Protocols for the Synthesis of Sulfonyl Fluorides Using Potassium Fluoride as the Sole Fluorine Source. ACS Sustainable Chemistry & Engineering. [Link]
-
O'Hearn, E. T., et al. (2026). SuFEx Chemistry Enables Sustainable Side-Chain Modification of Renewable Phenylpropanoid Polymers. Macromolecules. [Link]
-
Li, S., Wu, P., Sharpless, K. B. (2021). Accelerated SuFEx Click Chemistry For Modular Synthesis. bioRxiv. [Link]
-
Shan, L., et al. (2022). Aryl sulfonyl fluoride synthesis via palladium-catalyzed fluorosulfonylation of aryl thianthrenium salts. Organic & Biomolecular Chemistry, 20(4), 835-839. [Link]
-
Ball, N. D. (2022). Sulfonyl fluorides as targets and substrates in the development of new synthetic methods. Nature Reviews Chemistry, 6(4), 269-284. [Link]
-
Organic Chemistry Portal. (2020). Sulfonyl fluoride synthesis by fluorosulfonation. Organic Chemistry Portal. [Link]
-
Bare, G. A. L., et al. (2023). Synthesis of Sulfonyl Fluorides Using Direct Chloride/Fluoride Exchange in Potassium Fluoride and Water/Acetone. The Journal of Organic Chemistry, 88(7), 4761-4764. [Link]
-
Ang, X., et al. (2023). Sulfur(VI) fluorides as tools in biomolecular and medicinal chemistry. Chemical Society Reviews, 52(4), 1437-1463. [Link]
-
Organic Chemistry Portal. (2025). Sulfonyl fluoride synthesis by fluorination. Organic Chemistry Portal. [Link]
-
Grimster, N. P., et al. (2022). Facile synthesis of sulfonyl fluorides from sulfonic acids. Chemical Communications, 59(1), 70-73. [Link]
-
Magre, M., et al. (2020). Synthesis of Sulfonyl Fluorides from Sulfonamides. European Journal of Organic Chemistry, 2020(10), 1363-1367. [Link]
-
Li, G., et al. (2024). Direct Fluorosulfonamidation of (Hetero)arenes and Alkenes with Photoredox-Active Fluorosulfamoyl Radical Reagents. ACS Catalysis. [Link]
-
ResearchGate. (2025). Direct Fluorosulfonamidation of (Hetero)arenes and Alkenes with Photoredox-Active Fluorosulfamoyl Radical Reagents. ResearchGate. [Link]
-
Govaerts, S., Noël, T. (2019). Sulfonyl Fluoride Synthesis through Electrochemical Oxidative Coupling of Thiols and Potassium Fluoride. Journal of the American Chemical Society, 141(30), 11988-11993. [Link]
-
Tribby, A. L., et al. (2017). Pd-Catalyzed Conversion of Aryl Iodides to Sulfonyl Fluorides Using SO2 Surrogate DABSO and Selectfluor. The Journal of Organic Chemistry, 82(5), 2294-2299. [Link]
-
Liu, Y., et al. (2020). Arenesulfonyl Fluoride Synthesis via Copper-Catalyzed Fluorosulfonylation of Arenediazonium Salts. Organic Letters, 22(7), 2700-2705. [Link]
-
Grimster, N. P., et al. (2013). Aromatic Sulfonyl Fluorides Covalently Kinetically Stabilize Transthyretin to Prevent Amyloidogenesis while Affording a Fluorescent Conjugate. Journal of the American Chemical Society, 135(15), 5656-5668. [Link]
-
G. K. S. Prakash, et al. (2024). Arenesulfenyl Fluorides: Synthesis, Structure, and Reactivity. ChemRxiv. [Link]
-
Liu, Y., et al. (2020). Arenesulfonyl Fluoride Synthesis via Copper-Catalyzed Fluorosulfonylation of Arenediazonium Salts. Organic Letters, 22(7), 2700-2705. [Link]
-
Berthon, F., et al. (2007). An Efficient Preparation of New Sulfonyl Fluorides and Lithium Sulfonates. The Journal of Organic Chemistry, 72(24), 9318-9321. [Link]
-
ResearchGate. (2020). Photocatalytic conversion of aryl diazonium salts to sulfonyl fluorides. ResearchGate. [Link]
-
Lirias. (2023). Synthesis of Sulfonyl, Sulfonimidoyl, and Sulfoxyl Fluorides under Solvent-Free Mechanochemical Conditions in. Lirias. [Link]
-
Passia, M. T., et al. (2023). Synthesis of Sulfonyl, Sulfonimidoyl, and Sulfoxyl Fluorides under Solvent-Free Mechanochemical Conditions in a Mixer Mill by Imidazole-to-Fluorine Exchange. The Journal of Organic Chemistry, 88(10), 6475-6482. [Link]
Sources
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Technical Support Center: Minimizing Off-Target Effects of Sulfonyl Fluoride Probes
Welcome to the Technical Support Center for covalent chemical biology. Sulfonyl fluorides (SFs) and related Sulfur(VI) Fluoride Exchange (SuFEx) warheads have revolutionized targeted covalent drug discovery by expanding the ligandable proteome beyond cysteine to include tyrosine, lysine, histidine, serine, and threonine[1]. However, the intrinsic electrophilicity of SFs can lead to off-target promiscuity and hydrolytic instability, complicating target validation[2].
This guide provides actionable, causality-driven troubleshooting strategies to optimize probe design, refine experimental workflows, and validate specific target engagement.
🛠️ Troubleshooting Guide & FAQs
Q1: My sulfonyl fluoride probe shows extensive promiscuity in whole-proteome labeling. How can I chemically tune the warhead to reduce off-target capture?
A: The promiscuity of a covalent probe is directly correlated with its intrinsic electrophilic reactivity. Traditional aryl sulfonyl fluorides often possess high intrinsic reactivity, leading to non-specific collisions with off-target nucleophiles before specific non-covalent binding can occur[3].
Troubleshooting Steps:
-
Switch to a Fluorosulfate (FS): Replacing the carbon-sulfur bond with an oxygen-sulfur bond (aryl fluorosulfates) heavily attenuates intrinsic reactivity. Fluorosulfates are generally >30-fold more stable in aqueous conditions and require a highly specific microenvironment to catalyze fluoride displacement[4].
-
Explore Heteroaryl Sulfonyl Fluorides: Incorporating heteroaromatic rings can modulate the pKa and electronic distribution around the sulfonyl group, tuning the reactivity to achieve a better balance between target engagement and off-target promiscuity[2].
-
Steric Shielding: Introduce ortho-substituents on the aryl ring to sterically hinder the S(VI) center, reducing the rate of background nucleophilic attack by off-target proteins or glutathione (GSH).
Q2: I am observing high background labeling during live-cell incubation assays. How should I optimize my assay conditions?
A: High background labeling in live cells is typically a kinetic artifact driven by excessive probe concentration or prolonged incubation times. SuFEx is a proximity-enabled reaction; specific target engagement is kinetically favored due to high local concentration within the binding pocket. Conversely, off-target reactions are bimolecular and concentration-dependent[5].
Troubleshooting Steps:
-
Perform a Time-Course Titration: Reduce incubation time. Specific covalent bond formation often plateaus within 1–2 hours, whereas off-target labeling accumulates linearly over time.
-
Lower Probe Concentration: Titrate the probe down to the lowest concentration that maintains target engagement (often 0.1–1 µM). High concentrations saturate the primary target and drive off-target collisions.
-
Use a Reversible Competitor: Always run a parallel control where cells are pre-incubated with an excess of the parent reversible ligand. True target labeling will be competed away, while off-target labeling will remain unchanged[6].
Q3: How do I validate that my probe is modifying the correct residue (e.g., Lys/Tyr) rather than highly reactive off-target cysteines?
A: While SuFEx warheads are privileged for targeting Lys, Tyr, and His, hyper-reactive cysteines can still act as off-target nucleophiles if the probe is overly reactive.
Troubleshooting Steps:
-
Conduct a GSH Reactivity Assay: Incubate your probe with 5 mM glutathione (GSH) in physiological buffer. A well-optimized SuFEx probe should exhibit a half-life ( t1/2 ) > 10 hours in the presence of GSH[7].
-
MS/MS Site Mapping: Perform bottom-up chemoproteomics to identify the exact site of modification. The ideal SuFEx reaction relies on "pKa perturbation"—for instance, a target tyrosine must be flanked by basic residues (Lys/Arg) that deprotonate the phenol, making it a competent nucleophile for S(VI) attack[8]. If the MS/MS data shows random cysteine modifications lacking this microenvironment, the probe is too reactive.
📊 Data Presentation: Warhead Comparison
Table 1: Physicochemical and Reactivity Profiles of SuFEx Warheads
| Warhead Type | Intrinsic Reactivity | Aqueous Stability (pH 7.4) | Primary Target Residues | Off-Target Propensity |
| Aryl Sulfonyl Fluoride (SF) | High | Moderate ( t1/2 ~ hours) | Lys, Tyr, Ser, His, Cys | High (Concentration dependent) |
| Aryl Fluorosulfate (FS) | Low | High ( t1/2 > days) | Tyr, Lys (Proximity required) | Low |
| Heteroaryl Sulfonyl Fluoride | Tunable | Moderate to High | Lys, Tyr, His | Moderate |
| Sulfamoyl Fluoride | Very Low | Very High | Tyr, Lys | Very Low |
🔬 Experimental Methodologies
Protocol: Live-Cell Competitive Chemoproteomic Profiling
This self-validating protocol utilizes competitive profiling to distinguish specific SuFEx target engagement from off-target noise.
Step 1: Cell Culture & Pre-treatment
-
Grow target cells (e.g., HEK293T) to 80% confluence in 10 cm dishes.
-
Control Arm: Treat cells with vehicle (0.1% DMSO).
-
Competition Arm: Pre-treat cells with a 10-fold excess of the reversible parent ligand for 30 minutes to occupy the specific binding pocket.
Step 2: Probe Incubation
-
Add the alkyne-tagged sulfonyl fluoride probe at the optimized concentration (e.g., 1 µM).
-
Incubate at 37°C for 1 hour. (Note: Do not exceed 2 hours to minimize kinetically slower off-target reactions).
Step 3: Lysis & Click Chemistry
-
Wash cells 3x with cold PBS to remove unbound probe. Lyse in RIPA buffer.
-
Perform Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) by adding Biotin-PEG3-Azide (100 µM), CuSO4 (1 mM), THPTA ligand (100 µM), and Sodium Ascorbate (1 mM). React for 1 hour at room temperature.
Step 4: Enrichment & Digestion
-
Precipitate proteins using cold methanol/chloroform. Resuspend in 1% SDS.
-
Enrich biotinylated proteins using Streptavidin agarose beads (2 hours, room temperature).
-
Wash beads stringently (1% SDS, 8M Urea, PBS) to strip non-covalently bound off-targets.
-
Perform on-bead tryptic digestion overnight at 37°C.
Step 5: LC-MS/MS Analysis
-
Analyze peptides via high-resolution LC-MS/MS.
-
Validation Metric: True targets will show a >5-fold reduction in peptide spectral matches (PSMs) or reporter ion intensity in the Competition Arm compared to the Control Arm.
🗺️ Visualizing the Workflows
SuFEx reaction pathway: Target-specific proximity activation vs. off-target promiscuity.
Logical workflow for optimizing sulfonyl fluoride probes to minimize off-target effects.
📚 References
-
Advances in sulfonyl exchange chemical biology: expanding druggable target space. RSC Chemical Biology.1
-
Next Generation Sulfonyl Fluoride Electrophiles Expand the Scope of Covalent Drug Discovery. ChemRxiv.2
-
Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools and Expansion of the Ligandable Proteome. Journal of the American Chemical Society.3
-
Sulfur (VI) fluoride exchange (SuFEx): a versatile tool to profile protein-biomolecule interactions for therapeutic development. ResearchGate.5
-
A previously reported sulfonyl fluoride probe for covalent lysine labeling of kinases in live cells. ResearchGate.7
-
Sulfur fluoride exchange. Nature Reviews Methods Primers.4
-
Inverse Drug Discovery Identifies Electrophiles Affording Protein Conjugates. PMC - NIH.8
-
Modular Approaches to Synthesize Activity- and Affinity-Based Chemical Probes. Frontiers in Chemistry.6
Sources
- 1. Advances in sulfonyl exchange chemical biology: expanding druggable target space - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Sulfur fluoride exchange - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Modular Approaches to Synthesize Activity- and Affinity-Based Chemical Probes [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Inverse Drug Discovery Identifies Electrophiles Affording Protein Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Spectroscopic Analysis of Naphthanilide Analogs: A Guide for Researchers
This guide provides an in-depth comparative analysis of the spectral data of a series of naphthanilide analogs, specifically focusing on derivatives of 3-hydroxy-N-phenylnaphthalene-2-carboxamide. It is designed for researchers, scientists, and drug development professionals to facilitate the structural elucidation and characterization of this important class of compounds. By understanding the influence of various substituents on the spectral properties, researchers can gain valuable insights into the electronic and structural characteristics of their own naphthanilide analogs.
The core of this analysis is built upon a systematic examination of data from a peer-reviewed study by Kos, J. et al. (2013), which provides a consistent and reliable dataset for comparison.[1][2][3] We will explore the nuances of UV-Vis, Infrared (IR), Nuclear Magnetic Resonance (¹H and ¹³C NMR), and Mass Spectrometry (MS) data for a selection of these analogs.
The Chosen Analogs: A Study in Electronic Effects
For this guide, we will focus on the parent compound, 3-hydroxy-N-phenylnaphthalene-2-carboxamide, and three of its para-substituted analogs to illustrate the impact of electron-donating and electron-withdrawing groups on the spectral data.
| Compound | Structure | Substituent (R) | Electronic Effect |
| 1 | -H | Neutral | |
| 2 |
| -OCH₃ | Electron-Donating |
| 3 |
| -Cl | Electron-Withdrawing (Inductive) |
| 4 |
| -NO₂ | Strongly Electron-Withdrawing |
UV-Vis Spectroscopy: Probing the Chromophore
The extended π-system of the naphthalene ring system in these analogs gives rise to characteristic ultraviolet-visible absorption bands. The position and intensity of these bands are sensitive to the electronic nature of the substituents on the anilide ring.
Experimental Protocol: UV-Vis Spectroscopy
A solution of the naphthanilide analog is prepared in a suitable UV-transparent solvent, such as ethanol or cyclohexane. The concentration is adjusted to obtain an absorbance reading within the linear range of the spectrophotometer (typically below 1.5). The spectrum is recorded over a wavelength range of approximately 200-400 nm using a double-beam UV-Vis spectrophotometer, with the pure solvent used as a reference.
Caption: Workflow for obtaining an ATR-IR spectrum.
Comparative IR Data (cm⁻¹)
| Compound | Substituent (R) | ν(O-H) | ν(N-H) | ν(C=O) (Amide I) | δ(N-H) (Amide II) |
| 1 | -H | ~3400 (broad) | ~3300 | ~1620 | ~1550 |
| 2 | -OCH₃ | ~3400 (broad) | ~3305 | ~1618 | ~1552 |
| 3 | -Cl | ~3400 (broad) | ~3295 | ~1625 | ~1548 |
| 4 | -NO₂ | ~3400 (broad) | ~3290 | ~1630 | ~1545 |
Note: These are approximate values, and peak positions can be influenced by the physical state of the sample and intermolecular interactions.
Analysis of IR Spectra
The IR spectra of these naphthanilide analogs are dominated by several key absorptions:
-
O-H Stretch: A broad band around 3400 cm⁻¹ is characteristic of the hydroxyl group. Its broadness suggests the presence of intermolecular hydrogen bonding.
-
N-H Stretch: The secondary amide N-H stretching vibration appears as a single peak around 3300 cm⁻¹. The position of this band is sensitive to hydrogen bonding.
-
C=O Stretch (Amide I Band): This is a very strong and prominent absorption in the region of 1620-1630 cm⁻¹. The relatively low frequency of the amide carbonyl is due to the resonance delocalization of the nitrogen lone pair, which reduces the double bond character of the C=O group. [4][5]The electronic nature of the substituent on the phenyl ring has a subtle effect on this frequency. Electron-withdrawing groups tend to slightly increase the C=O stretching frequency by reducing the electron-donating ability of the nitrogen atom into the carbonyl group.
-
N-H Bend (Amide II Band): This band, appearing around 1550 cm⁻¹, arises from a combination of N-H in-plane bending and C-N stretching vibrations. [4] An important feature in the spectra of these compounds is the evidence of intramolecular hydrogen bonding between the hydroxyl proton and the carbonyl oxygen, which can contribute to the observed low C=O stretching frequency. [4]
Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling the Molecular Skeleton
¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the naphthanilide analogs, allowing for the unambiguous assignment of protons and carbons and providing insights into the electronic environment of different parts of the molecule.
Experimental Protocol: NMR Spectroscopy
A small amount of the naphthanilide analog (typically 5-25 mg for ¹H NMR and 20-100 mg for ¹³C NMR) is dissolved in a deuterated solvent, such as deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃). A small amount of tetramethylsilane (TMS) is often added as an internal standard (δ = 0.00 ppm). The sample is then placed in an NMR tube and analyzed using an NMR spectrometer.
Caption: General workflow for NMR sample preparation and analysis.
Comparative ¹H NMR Data (δ, ppm in DMSO-d₆)
| Proton | Compound 1 (-H) | Compound 2 (-OCH₃) | Compound 3 (-Cl) | Compound 4 (-NO₂) |
| OH | ~10.5 (s, 1H) | ~10.4 (s, 1H) | ~10.6 (s, 1H) | ~10.8 (s, 1H) |
| NH | ~10.3 (s, 1H) | ~10.2 (s, 1H) | ~10.4 (s, 1H) | ~10.7 (s, 1H) |
| Naphthyl-H | 7.2 - 8.5 (m) | 7.2 - 8.5 (m) | 7.2 - 8.5 (m) | 7.2 - 8.5 (m) |
| Phenyl-H (ortho to NH) | ~7.8 (d) | ~7.7 (d) | ~7.8 (d) | ~8.3 (d) |
| Phenyl-H (meta to NH) | ~7.4 (t) | ~7.0 (d) | ~7.5 (d) | ~8.0 (d) |
| -OCH₃ | - | ~3.8 (s, 3H) | - | - |
Note: Chemical shifts are approximate and coupling patterns (s=singlet, d=doublet, t=triplet, m=multiplet) are simplified. The actual spectra will show more complex splitting.
Analysis of ¹H NMR Spectra
-
OH and NH Protons: The signals for the hydroxyl and amide protons appear as singlets at very downfield chemical shifts (typically >10 ppm) in DMSO-d₆. Their downfield position is indicative of their acidic nature and involvement in hydrogen bonding. Electron-withdrawing groups on the phenyl ring increase the acidity of the NH proton, leading to a downfield shift.
-
Aromatic Protons: The protons on the naphthalene and phenyl rings resonate in the aromatic region (7.0-8.5 ppm). The signals are often complex due to spin-spin coupling. The protons ortho to the amide nitrogen on the phenyl ring are generally shifted downfield compared to the meta protons.
-
Substituent Effects on Phenyl Protons:
-
-OCH₃ (Electron-Donating): The methoxy group shields the protons on the phenyl ring, causing an upfield shift, particularly for the ortho and para protons.
-
-Cl (Electron-Withdrawing): The chloro group has a deshielding effect, causing a slight downfield shift of the phenyl protons.
-
-NO₂ (Strongly Electron-Withdrawing): The nitro group strongly deshields the phenyl protons, resulting in a significant downfield shift, especially for the ortho and para protons.
-
Comparative ¹³C NMR Data (δ, ppm in DMSO-d₆)
| Carbon | Compound 1 (-H) | Compound 2 (-OCH₃) | Compound 3 (-Cl) | Compound 4 (-NO₂) |
| C=O | ~165 | ~164 | ~165 | ~166 |
| Naphthyl-C | 110 - 150 | 110 - 150 | 110 - 150 | 110 - 150 |
| Phenyl-C (ipso to NH) | ~139 | ~132 | ~138 | ~145 |
| Phenyl-C (para to NH) | ~124 | ~156 | ~128 | ~142 |
| -OCH₃ | - | ~55 | - | - |
Note: These are approximate chemical shifts for selected carbons.
Analysis of ¹³C NMR Spectra
-
Carbonyl Carbon: The amide carbonyl carbon resonates at a downfield chemical shift of around 165 ppm.
-
Aromatic Carbons: The carbons of the naphthalene and phenyl rings appear in the range of 110-150 ppm.
-
Substituent Effects on Phenyl Carbons: The chemical shifts of the carbons in the substituted phenyl ring are significantly affected by the electronic nature of the substituent.
-
-OCH₃ (Electron-Donating): The methoxy group causes an upfield shift of the ortho and para carbons due to increased electron density. The ipso-carbon (the carbon directly attached to the substituent) is shifted downfield.
-
-Cl and -NO₂ (Electron-Withdrawing): These groups cause a downfield shift of the ipso-carbon and generally deshield the other carbons in the ring, with the effect being more pronounced for the stronger electron-withdrawing nitro group.
-
Mass Spectrometry: Determining Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of the naphthanilide analogs and offers valuable structural information through the analysis of their fragmentation patterns. Electron Ionization (EI) is a common technique for this class of compounds.
Experimental Protocol: Mass Spectrometry
A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS). In the ion source, the sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation. The resulting ions are then separated based on their mass-to-charge ratio (m/z) and detected.
Caption: A simplified workflow for mass spectrometry.
Key Fragmentation Pathways
The mass spectra of N-aryl-3-hydroxy-2-naphthamides typically show a prominent molecular ion peak (M⁺˙). The fragmentation is often dominated by cleavage of the amide bond.
Caption: Major fragmentation pathways of naphthanilide analogs.
-
Amide Bond Cleavage: The most common fragmentation involves the cleavage of the C-N bond of the amide linkage, leading to the formation of a stable naphthoyl cation and an anilide radical.
-
Loss of Carbon Monoxide: The naphthoyl cation can further lose a molecule of carbon monoxide (CO) to form a naphthyl cation.
The m/z values of these fragment ions can be used to confirm the structure of the naphthyl and anilide portions of the molecule. The substituents on the phenyl ring will affect the m/z of the anilide-containing fragments, providing further structural confirmation.
Conclusion
This guide has provided a comparative analysis of the spectral data of a series of naphthanilide analogs, demonstrating the influence of substituents on their UV-Vis, IR, NMR, and mass spectra. By understanding these structure-spectra correlations, researchers can more effectively characterize new compounds in this class. The provided experimental protocols and data analysis frameworks serve as a practical resource for scientists in the field.
References
-
Kos, J., Zadrazilova, I., Pesko, M., Keltosova, S., Tengler, J., Gonec, T., ... & Jampilek, J. (2013). Antibacterial and Herbicidal Activity of Ring-Substituted 3-Hydroxynaphthalene-2-carboxanilides. Molecules, 18(7), 7977-7997. [Link]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric identification of organic compounds. John Wiley & Sons.
-
St. Paul's Cathedral Mission College. (n.d.). Infrared Spectroscopy. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem. Retrieved from [Link]
-
NIST. (n.d.). Chemistry WebBook. Retrieved from [Link]
-
G-Biosciences. (2020, May 26). Spotting Fragmentation Patterns When Using Mass Spectrometry. Retrieved from [Link]
-
CEITEC. (2013). Antibacterial and Herbicidal Activity of Ring-Substituted 3-Hydroxynaphthalene-2-carboxanilides. Retrieved from [Link]
-
St. Paul's Cathedral Mission College. (n.d.). Ultraviolet Spectroscopy. Retrieved from [Link]
-
St. Paul's Cathedral Mission College. (n.d.). Infrared Spectroscopy. Retrieved from [Link]
Sources
- 1. Antibacterial and Herbicidal Activity of Ring-Substituted 3-Hydroxynaphthalene-2-carboxanilides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antibacterial and Herbicidal Activity of Ring-Substituted 3-Hydroxynaphthalene-2-carboxanilides | CEITEC - výzkumné centrum [ceitec.eu]
- 3. researchgate.net [researchgate.net]
- 4. uobabylon.edu.iq [uobabylon.edu.iq]
- 5. spcmc.ac.in [spcmc.ac.in]
In-Depth Cross-Reactivity and Performance Guide: 4'-Fluorosulfonyl-1-hydroxy-2'-nitro-2-naphthanilide vs. Standard Covalent Probes
Executive Summary
In the landscape of covalent drug discovery and chemical proteomics, the selection of an appropriate electrophilic warhead dictates the balance between target engagement and off-target toxicity. 4'-Fluorosulfonyl-1-hydroxy-2'-nitro-2-naphthanilide (CAS 1868-64-0) represents a highly specialized, sterically demanding aryl sulfonyl fluoride probe[1],[2]. Unlike promiscuous first-generation labeling agents, this compound leverages Sulfur(VI) Fluoride Exchange (SuFEx) chemistry to act as a "privileged warhead," requiring strict proximity-driven desolvation to achieve covalent modification[3],[4].
This guide provides an objective, data-driven comparison of 1868-64-0 against standard covalent alternatives, detailing the mechanistic causality behind its cross-reactivity profile and providing a self-validating experimental protocol for Activity-Based Protein Profiling (ABPP)[5].
Mechanistic Causality: The Structure-Activity Relationship (SAR)
To understand the cross-reactivity of 1868-64-0, we must analyze the causality behind its structural components. The probe's performance is governed by three distinct features:
-
The Aryl Sulfonyl Fluoride (SuFEx) Warhead: Unlike sulfonyl chlorides, which are highly susceptible to rapid aqueous hydrolysis and reduction, sulfonyl fluorides are thermodynamically stable in physiological buffers[3],[6]. The S-F bond undergoes heterolytic cleavage only when activated by a specific microenvironment—typically a hydrogen-bond network or a proximal nucleophile (Ser, Tyr, Lys, or His) that forces a proximity-driven SuFEx reaction[4].
-
The 1-Hydroxy-2-Naphthanilide Core: This bulky, hydrophobic scaffold acts as a steric gatekeeper. It prevents the warhead from indiscriminately labeling shallow, solvent-exposed nucleophiles. Instead, the probe is restricted to deep, hydrophobic binding pockets, drastically reducing off-target cross-reactivity compared to smaller probes.
-
The Ortho-Nitro Substitution: The strongly electron-withdrawing nitro group on the benzenesulfonyl ring fine-tunes the electrophilicity of the S(VI) center. It lowers the activation energy required for fluoride displacement once the probe is seated in a complementary protein pocket, ensuring rapid covalent trapping of the target[3].
Mechanism of proximity-driven SuFEx activation by target nucleophiles.
Performance and Cross-Reactivity Comparison
When evaluating 1868-64-0 for chemical biology applications, it must be benchmarked against standard covalent modifiers such as PMSF (phenylmethylsulfonyl fluoride), AEBSF, and emerging fluorosulfate (FS-1) probes[3],[6].
Table 1: Quantitative and Qualitative Comparison of Covalent Probes
| Feature | 4'-Fluorosulfonyl-1-hydroxy-2'-nitro-2-naphthanilide | PMSF | AEBSF | Fluorosulfate (FS-1) |
| Warhead Chemistry | Aryl Sulfonyl Fluoride | Alkyl/Aryl Sulfonyl Fluoride | Aryl Sulfonyl Fluoride | Aryl Fluorosulfate |
| Primary Target Residues | Ser, Tyr, Lys (Context-dependent) | Ser, Thr (Proteases) | Ser (Proteases) | Tyr, Lys, His |
| Aqueous Half-Life (pH 7.4) | > 24 hours (Highly stable) | ~1 hour (Rapid hydrolysis) | ~5 hours | > 48 hours |
| Steric Profile | High (Bulky naphthanilide core) | Low (Small phenyl ring) | Low (Aminoethyl phenyl) | Variable |
| Off-Target Cross-Reactivity | Low (Restricted by steric hindrance) | High (Promiscuous labeling) | Moderate | Low (Requires strict proximity) |
| Primary Application | Selective SuFEx probe, deep-pocket ABPP | General protease inhibition | General protease inhibition | Site-specific covalent drug design |
Key Takeaway: The rapid hydrolysis of PMSF makes it suitable only for acute, bulk protease inhibition. In contrast, the extended aqueous half-life and high steric bulk of 1868-64-0 make it an ideal candidate for prolonged live-cell target engagement studies and highly selective chemoproteomic profiling[3].
Self-Validating Protocol: Competitive ABPP for Cross-Reactivity Profiling
Because 1868-64-0 lacks a built-in reporter tag (such as an alkyne or fluorophore), directly attaching a tag could alter its native steric profile and invalidate the cross-reactivity data. To maintain scientific integrity, we utilize Competitive Activity-Based Protein Profiling (ABPP) [5],[7].
In this self-validating system, the native proteome is pre-incubated with the unlabeled 1868-64-0 probe. A broad-spectrum, alkyne-tagged reporter probe is subsequently added to label all remaining unreacted sites. If 1868-64-0 has covalently engaged a target, it physically blocks the reporter probe, resulting in a quantifiable loss of signal during LC-MS/MS analysis. The presence of the reporter probe validates the assay's overall viability, while the specific depletion of signal validates the competitor's target engagement[5].
Step-by-Step Methodology
Step 1: Proteome Preparation & Competitive Incubation
-
Extract native proteome from the target cell line (e.g., HEK293T) using a Dounce homogenizer in cold PBS (pH 7.4) to preserve native protein folding. Avoid harsh detergents (like SDS) which denature binding pockets and artificially expose hidden nucleophiles.
-
Aliquot the proteome (2 mg/mL) into control (DMSO vehicle) and experimental groups.
-
Dose the experimental group with 1868-64-0 (e.g., 10 µM final concentration). Incubate for 1 hour at 37°C to allow proximity-driven SuFEx labeling to reach completion.
Step 2: Broad-Spectrum Probe Labeling
-
Introduce a broad-spectrum, alkyne-tagged reporter probe (e.g., a promiscuous sulfonyl fluoride-alkyne or fluorophosphonate-alkyne) at 5 µM to both the control and experimental aliquots.
-
Incubate for 1 hour at room temperature to label all available, unreacted nucleophilic pockets.
Step 3: CuAAC Click Chemistry & Enrichment
-
Perform Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) by adding Biotin-Azide (100 µM), TCEP (1 mM), TBTA ligand (100 µM), and CuSO4 (1 mM). React for 1 hour.
-
Precipitate proteins using cold methanol/chloroform to remove unreacted click reagents.
-
Resuspend the protein pellet and enrich the biotinylated proteins using Streptavidin-agarose beads (incubate for 2 hours at room temperature).
Step 4: On-Bead Digestion & LC-MS/MS
-
Wash beads stringently with 1% SDS, 8M urea, and PBS to remove non-covalently bound proteins.
-
Perform on-bead reduction (DTT), alkylation (iodoacetamide), and overnight digestion with sequencing-grade Trypsin.
-
Analyze the resulting peptides via high-resolution LC-MS/MS.
-
Data Analysis: Calculate the ratio of peptide spectral matches (PSMs) between the 1868-64-0 treated group and the DMSO control. A ratio of <0.2 (an 80%+ loss of signal) indicates high-affinity target engagement and maps the exact cross-reactivity profile of the 1868-64-0 probe.
Competitive ABPP workflow for mapping the cross-reactivity of unlabeled probes.
References
-
Title: Sulfonyl fluorides as privileged warheads in chemical biology Source: Chemical Science URL: [Link]
-
Title: Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry Source: Angewandte Chemie International Edition URL: [Link]
-
Title: Ligand Discovery by Activity-Based Protein Profiling Source: Cell / PubMed Central (PMC) URL: [Link]
Sources
- 1. PubChemLite - 4'-fluorosulfonyl-1-hydroxy-2'-nitro-2-naphthanilide (C17H11FN2O6S) [pubchemlite.lcsb.uni.lu]
- 2. 4'-FLUOROSULFONYL-1-HYDROXY-2'-NITRO-2-NAPHTHANILIDE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. Sulfonyl fluorides as privileged warheads in chemical biology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scribd.com [scribd.com]
- 5. Ligand Discovery by Activity-Based Protein Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. semanticscholar.org [semanticscholar.org]
- 7. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
Comparative Guide: Sulfonyl Fluoride vs. Acrylamide Warheads in Covalent Docking
The Paradigm Shift in Targeted Covalent Inhibitors (TCIs)
For over a decade, the design of targeted covalent inhibitors (TCIs) has been dominated by acrylamide warheads targeting non-catalytic cysteine residues. While highly successful—yielding blockbuster drugs like osimertinib and sotorasib—this approach is fundamentally limited by the scarcity of cysteine in the human proteome.
To expand the druggable target space, researchers have pivoted toward Sulfonyl Fluorides (SFs) and Sulfur(VI)-Fluoride Exchange (SuFEx) chemistry. Unlike acrylamides, SFs act as privileged electrophiles capable of modifying context-specific lysine, tyrosine, histidine, serine, and threonine residues[1]. However, transitioning from acrylamides to sulfonyl fluorides introduces profound computational challenges. The long, highly flexible side chains of lysine and the strict microenvironmental requirements for SuFEx catalysis render traditional rigid-receptor covalent docking algorithms inadequate.
This guide objectively compares the performance of sulfonyl fluoride warheads against traditional acrylamides and evaluates the computational docking methodologies required to accurately model them.
Comparative Analysis of Covalent Warheads
The choice of warhead dictates not only the biological target but also the computational physics required to model the interaction. Acrylamides undergo a straightforward Michael addition with highly nucleophilic thiols. In contrast, sulfonyl fluorides are relatively inert in aqueous environments; they require a "catalytic" protein microenvironment to activate the S-F bond for nucleophilic attack[2].
Table 1: Physicochemical and Computational Comparison of Warheads
| Feature | Acrylamide (Alternative) | Sulfonyl Fluoride (Product Focus) |
| Primary Target Residues | Cysteine (Thiol) | Lysine, Tyrosine, Histidine, Serine[1] |
| Reaction Mechanism | Michael Addition | Sulfur(VI)-Fluoride Exchange (SuFEx) |
| Intrinsic Reactivity | High (Prone to off-target toxicity if unoptimized) | Low (Requires specific protein microenvironment)[2] |
| Aqueous Stability | Moderate | Exceptionally High |
| Side-Chain Flexibility | Low (Cysteine has 2 rotatable bonds) | High (Lysine has 4 rotatable bonds) |
| Optimal Docking Method | Standard CovDock (Rigid Receptor) | Reactive Docking (Flexible Sidechain)[3] |
Computational Physics: Why Standard Docking Fails for SuFEx
The Causality of Algorithmic Failure: Traditional covalent docking software (e.g., early iterations of Schrödinger CovDock) was optimized for cysteine-targeted acrylamides. These algorithms typically generate a pre-reaction non-covalent pose and heuristically tether the warhead to the target residue. Because cysteine is short and rigid, this rigid-receptor approximation works well.
However, when applying these tools to sulfonyl fluorides targeting lysine, the rigid-receptor approach frequently yields false negatives. Lysine's four rotatable bonds mean the nucleophilic amine must dynamically reorient to achieve the precise trajectory required to attack the sulfonyl center.
The Solution: Reactive Docking. To accurately model SFs, platforms like AutoDock-GPU have implemented Reactive Docking [3]. This method scales pseudo-pairwise interactions around the reactive atoms, allowing the ligand to freely explore multiple binding modes while the target lysine side chain is treated as fully flexible. This compensates for the tight proximity of the transition state without forcing an artificial pre-reaction geometry[3].
Caption: Logical workflow for selecting covalent warheads and corresponding docking methodologies.
Self-Validating Experimental & Computational Protocol
To ensure scientific integrity, the design of a sulfonyl fluoride inhibitor must be treated as a self-validating system. Computational predictions must be directly tethered to thermodynamic rescoring and mass spectrometry validation.
Step 1: Target Preparation and pKa Perturbation Analysis
-
Action: Prepare the protein structure at physiological pH (7.4) and run PROPKA3.
-
Causality: The SuFEx reaction requires an unprotonated nucleophile. A standard lysine has a pKa of ~10.5 and is protonated at physiological pH. You must identify lysines situated in hydrophobic pockets that perturb their pKa to <8.0, rendering them nucleophilic and reactive[4].
Step 2: Conformational Sampling via Reactive Docking
-
Action: Execute AutoDock-GPU Reactive Docking. Define the target lysine as a flexible residue. Set the distance threshold between the sulfonyl sulfur and the lysine nitrogen to ≤2.0 Å[3].
-
Causality: By keeping the receptor backbone rigid but the lysine side chain flexible, the algorithm accurately simulates the induced-fit mechanism required for the SuFEx transition state.
Step 3: Post-Docking MM/GBSA Rescoring
-
Action: Extract the top 5 covalent poses and subject them to Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) minimization.
-
Causality: Standard docking scoring functions are designed for non-covalent interactions and struggle with the energetics of covalent bond formation. MM/GBSA provides a rigorous thermodynamic estimation of the post-reaction complex stability[5].
Step 4: Intact Protein Mass Spectrometry (Validation)
-
Action: Incubate the purified target protein with the synthesized SF inhibitor. Analyze via Intact LC-MS.
-
Causality: This step closes the validation loop. A successful SuFEx reaction will show a precise mass shift corresponding to the addition of the inhibitor mass minus the mass of Hydrogen Fluoride (HF, ~20 Da), confirming covalent sulfonamide bond formation[4].
Caption: Step-by-step self-validating workflow for sulfonyl fluoride covalent inhibitor design.
Experimental Data: Overcoming Acrylamide Resistance
The clinical superiority of sulfonyl fluorides over acrylamides is best demonstrated in the context of acquired drug resistance. In Epidermal Growth Factor Receptor (EGFR) driven cancers, the drug osimertinib (an acrylamide) covalently targets Cys797. However, the emergence of the C797S mutation replaces the nucleophilic cysteine with a less reactive serine, rendering the acrylamide warhead entirely ineffective.
By utilizing Reactive Docking, researchers developed UPR1444 , a sulfonyl fluoride derivative designed to bypass the mutated C797S residue and instead covalently target the conserved catalytic Lys745 via SuFEx chemistry[6].
Table 2: Performance Comparison in EGFR Mutants
| Inhibitor | Warhead Type | Target Residue | EGFR WT IC50 | EGFR C797S IC50 | Docking Methodology Used |
| Osimertinib | Acrylamide | Cys797 | ~12 nM | >1000 nM (Resistant) | Standard CovDock |
| XO44 | Sulfonyl Fluoride | Lys745 | ~15 nM | ~20 nM | Reactive Docking[4] |
| UPR1444 | Sulfonyl Fluoride | Lys745 | ~10 nM | ~15 nM (Potent) | Reactive Docking[6] |
As shown in Table 2, the sulfonyl fluoride warhead successfully maintains nanomolar potency against the triple-mutant EGFR (L858R/T790M/C797S), proving that shifting from cysteine-targeted acrylamides to lysine-targeted SFs is a highly viable strategy for overcoming clinical resistance[6]. Similar successes using this computational pipeline have been replicated in targets lacking cysteines entirely, such as the discovery of the first covalent eIF4E inhibitors targeting Lys162[5].
References
-
[4] Mechanistic Modeling of Lys745 Sulfonylation in EGFR C797S Reveals Chemical Determinants for Inhibitor Activity and Discriminates Reversible from Irreversible Agents. National Institutes of Health (NIH). Available at:[Link]
-
[5] Discovery of Lysine-Targeted eIF4E Inhibitors through Covalent Docking. Protein Data Bank Japan (PDBj). Available at:[Link]
-
[6] A sulfonyl fluoride derivative inhibits EGFRL858R/T790M/C797S by covalent modification of the catalytic lysine. ResearchGate. Available at:[Link]
-
[2] SuFEx-enabled, agnostic discovery of covalent inhibitors of human neutrophil elastase. Proceedings of the National Academy of Sciences (PNAS). Available at:[Link]
-
[1] Sulfonyl fluorides as privileged warheads in chemical biology. Royal Society of Chemistry (RSC). Available at:[Link]
-
[3] Reactive Docking: A Computational Method for High-Throughput Virtual Screenings of Reactive Species. Journal of Chemical Information and Modeling (ACS). Available at:[Link]
Sources
- 1. Sulfonyl fluorides as privileged warheads in chemical biology - Chemical Science (RSC Publishing) DOI:10.1039/C5SC00408J [pubs.rsc.org]
- 2. pnas.org [pnas.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Mechanistic Modeling of Lys745 Sulfonylation in EGFR C797S Reveals Chemical Determinants for Inhibitor Activity and Discriminates Reversible from Irreversible Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 6u09 - Discovery of Lysine-Targeted eIF4E Inhibitors through Covalent Docking - Summary - Protein Data Bank Japan [pdbj.org]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to the Orthogonal Purity Validation of Synthesized 4'-Fluorosulfonyl-1-hydroxy-2'-nitro-2-naphthanilide
Introduction: The Imperative of Purity in Novel Compound Characterization
In the landscape of drug discovery and chemical biology, the introduction of novel molecular entities holds immense promise. 4'-Fluorosulfonyl-1-hydroxy-2'-nitro-2-naphthanilide, a compound featuring a reactive sulfonyl fluoride moiety, a nitroaromatic system, and a naphthol core, represents a potentially valuable tool for researchers.[1] The sulfonyl fluoride group is known to act as a covalent modifier, making such compounds powerful probes or potential therapeutic agents.[2][3] However, the reliability of any subsequent biological or chemical data derived from this compound is fundamentally dependent on its purity.
Impurities, which can arise from unreacted starting materials, byproducts, or degradation products, can lead to erroneous results, misinterpretation of structure-activity relationships (SAR), and wasted resources.[4] Therefore, a robust, multi-faceted approach to purity validation is not merely a quality control step but a cornerstone of scientific rigor.
This guide provides a comprehensive framework for validating the purity of synthesized 4'-Fluorosulfonyl-1-hydroxy-2'-nitro-2-naphthanilide. We will eschew a single-method-fits-all mentality and instead champion an orthogonal approach, where multiple analytical techniques with different separation and detection principles are employed. This strategy ensures that a wide range of potential impurities—structurally similar, dissimilar, polar, or non-polar—are detected and quantified, providing a high-confidence purity assessment.[5][6]
The Orthogonal Validation Workflow
Confidence in a compound's purity is best achieved by integrating data from several complementary analytical techniques. No single method is infallible; for instance, a co-eluting impurity in HPLC might be readily resolved by NMR. The following workflow illustrates the synergistic relationship between chromatographic and spectroscopic methods for a comprehensive purity analysis.
Caption: A comprehensive workflow for purity validation.
Comparative Analysis of Key Analytical Techniques
The selection of analytical methods should be deliberate, with each technique chosen to provide unique and complementary information. The table below compares the primary methods used in this guide.
| Technique | Primary Purpose | Strengths | Limitations | Typical Output |
| HPLC-UV | Quantitative Purity | High resolution, high sensitivity, excellent for quantification.[7] | Requires a chromophore; co-eluting impurities can be missed. | Chromatogram showing peak area, retention time. |
| TLC | Qualitative Screening | Rapid, inexpensive, good for reaction monitoring and solvent system selection.[8] | Low resolution, not quantitative, less sensitive than HPLC. | Plate showing spots with calculated Rf values. |
| NMR Spectroscopy | Structural Confirmation | Provides definitive structural information, can identify and quantify impurities without a reference standard (qNMR).[9][10] | Lower sensitivity than HPLC, complex mixtures can be difficult to interpret. | Spectrum showing chemical shifts, integrations, and coupling constants. |
| Mass Spectrometry | Molecular Weight ID | Confirms molecular weight of the main compound and impurities with high accuracy.[11][12] | Isomers are often indistinguishable, ionization efficiency can vary. | Mass spectrum showing mass-to-charge (m/z) ratios. |
Experimental Protocols & Methodologies
High-Performance Liquid Chromatography (HPLC) for Quantitative Purity
Causality: HPLC is the gold standard for purity determination in pharmaceutical analysis due to its high separating power and quantitative accuracy.[4][7] For 4'-Fluorosulfonyl-1-hydroxy-2'-nitro-2-naphthanilide, a reversed-phase C18 column is selected due to the compound's aromatic and moderately polar nature. A gradient elution is employed to ensure that both more polar and less polar impurities are effectively separated from the main peak within a reasonable runtime. UV detection is ideal, as the naphthalene and nitrobenzene moieties provide strong chromophores.[13]
Experimental Protocol:
-
Instrumentation: HPLC system with a gradient pump, autosampler, column oven, and a UV/Vis or Photodiode Array (PDA) detector.
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Phosphoric Acid in HPLC-grade Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 50% B to 95% B over 15 minutes, hold at 95% B for 5 minutes, return to 50% B over 1 minute, and equilibrate for 4 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized compound into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water (diluent).
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
System Suitability (Self-Validation): Before sample analysis, perform five replicate injections of the sample solution. The system is deemed suitable for use if the following criteria are met, in accordance with ICH guidelines.[14]
-
Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%.
-
Tailing Factor (Asymmetry): 0.8 - 1.5.
-
Theoretical Plates: ≥ 2000.
-
-
Purity Calculation: Purity is calculated using the area normalization method.
-
% Purity = (Area of Main Peak / Total Area of All Peaks) * 100
-
Thin-Layer Chromatography (TLC) for Rapid Qualitative Assessment
Causality: TLC provides a rapid and cost-effective snapshot of the sample's complexity. It is an excellent tool to quickly verify the presence of the main compound and identify any gross, non-UV active impurities if a universal staining method is used. For nitroaromatic compounds, specific visualization reagents can be highly effective.[8][15]
Experimental Protocol:
-
Plate: Silica gel 60 F254.
-
Mobile Phase: 70:30 (v/v) Hexane : Ethyl Acetate.
-
Procedure:
-
Dissolve a small amount of the compound in acetone.
-
Spot the solution onto the TLC plate baseline.
-
Develop the plate in a chamber saturated with the mobile phase until the solvent front is ~1 cm from the top.
-
Dry the plate completely.
-
-
Visualization:
-
UV Light: Examine the plate under short-wave (254 nm) and long-wave (365 nm) UV light.
-
Chemical Staining (for Nitro Group Specificity):
-
Spray the plate with a 5% w/v solution of stannous chloride (SnCl₂) in 2M HCl and heat at 100°C for 10 minutes to reduce the nitro group to an amine.[8][15]
-
After cooling, spray with a 2% aqueous sodium nitrite solution, followed immediately by a 10% solution of β-naphthol in 10% aqueous NaOH. The appearance of a distinct orange or red spot confirms the presence of the original nitro compound.[8]
-
-
NMR Spectroscopy for Definitive Structural Confirmation
Causality: Nuclear Magnetic Resonance (NMR) spectroscopy is unparalleled for unambiguous structure elucidation.[9][16] It verifies that the main component of the sample is indeed the target molecule by mapping the complete proton and carbon framework. Crucially for this specific molecule, ¹⁹F NMR provides a direct and clean window to observe the integrity of the vital sulfonyl fluoride group. Any significant impurities with a different covalent structure will present a distinct set of signals.
Experimental Protocol:
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Experiments to Perform:
-
¹H NMR: Provides information on the number, environment, and connectivity of protons.
-
¹³C NMR: Reveals the carbon skeleton of the molecule.
-
¹⁹F NMR: A single, sharp signal is expected, confirming the presence and purity of the -SO₂F group.
-
2D NMR (COSY, HSQC): Used if necessary to resolve complex signals and confirm connectivity between protons and carbons.
-
-
Data Interpretation:
-
Compare the observed chemical shifts, integrations, and coupling patterns with theoretically predicted values for 4'-Fluorosulfonyl-1-hydroxy-2'-nitro-2-naphthanilide.
-
Look for small, unidentifiable peaks in the baseline. The integration of these impurity peaks relative to the main compound's signals can provide a semi-quantitative purity estimate.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) for Molecular Weight Verification
Causality: Mass spectrometry provides a fundamental piece of data: the molecular weight of the compound.[12][17] When coupled with HPLC, it allows for the assignment of a molecular weight to each peak in the chromatogram. This confirms the identity of the main peak and provides crucial information for identifying unknown impurity peaks.[4] For this compound (C₁₇H₁₁FN₂O₆S), the expected monoisotopic mass is approximately 390.0322 Da.[1]
Experimental Protocol:
-
Instrumentation: An HPLC system (as described above) coupled to a mass spectrometer (e.g., Time-of-Flight (TOF) or Quadrupole).
-
Chromatographic Conditions: The same HPLC method as described in Protocol 1 can be used.
-
Mass Spectrometry Settings:
-
Ionization Mode: Electrospray Ionization (ESI), run in both positive and negative modes.
-
Mass Range: 100 - 1000 m/z.
-
-
Data Interpretation:
-
Confirm that the main HPLC peak corresponds to the expected mass. In positive mode, look for the [M+H]⁺ adduct at ~391.0395 m/z and the [M+Na]⁺ adduct at ~413.0214 m/z. In negative mode, look for the [M-H]⁻ adduct at ~389.0249 m/z.[1]
-
Analyze the mass spectra of any impurity peaks to help deduce their structures (e.g., loss of a functional group, presence of a starting material).
-
The Power of Orthogonal Data Integration
Conclusion
Validating the purity of a synthesized compound like 4'-Fluorosulfonyl-1-hydroxy-2'-nitro-2-naphthanilide is a critical, multi-step process that underpins the integrity of all subsequent research. Relying on a single analytical technique, such as HPLC, provides an incomplete picture. By employing an orthogonal strategy—combining the quantitative power of HPLC, the structural certainty of NMR, the molecular weight confirmation of mass spectrometry, and the rapid screening of TLC—researchers can build a comprehensive and defensible purity profile. The methodologies detailed in this guide provide a robust framework for ensuring that the compound being studied is precisely what it is intended to be, thereby guaranteeing the reliability and reproducibility of experimental outcomes.
References
-
Analytical Method Development and Validation Studies in Pharmaceutical Sciences. (n.d.). Longdom Publishing SL. Retrieved from [Link]
-
Validation of Analytical Methods for Pharmaceutical Analysis. (2013). International Journal of Pharmaceutical Erudition. Retrieved from [Link]
-
Unbiased Mass Spectrometry Elucidation of the Targets and Mechanisms of Activity-Based Probes: A Case Study Involving Sulfonyl Fluorides. (2018). PubMed. Retrieved from [Link]
-
Standardization of Analytical Methodology and Procedures for Purity Assessment of Small Molecules in Drug Discovery. (2014). ACS Publications. Retrieved from [Link]
-
Identity and Purity - Small Molecules. (n.d.). Pacific BioLabs. Retrieved from [Link]
-
An Introduction to Analytical Method Development and Validation in Early Phase Clinical Trials. (2024). Sofpromed. Retrieved from [Link]
-
A Step-by-Step Guide to Analytical Method Development and Validation. (2023). Emery Pharma. Retrieved from [Link]
-
AN OVERVIEW FOCUSED ON HPLC METHODS VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM. (2020). SciELO. Retrieved from [Link]
-
Small Molecule Identification and Purity Testing. (2023). Medistri SA. Retrieved from [Link]
-
Standardization of Analytical Methodology and Procedures for Purity Assessment of Small Molecules in Drug Discovery. (n.d.). ResearchGate. Retrieved from [Link]
-
Sulfonyl Fluoride Inhibitors of Fatty Acid Amide Hydrolase. (n.d.). PMC. Retrieved from [Link]
-
Development of a New SPME-HPLC-UV Method for the Analysis of Nitro Explosives on Reverse Phase Amide Column and Application to Analysis of Aqueous Samples. (2009). PubMed. Retrieved from [Link]
-
Detection of Nitrobenzene in Biological Materials by Thin Layer Chromatography. (n.d.). International Journal of Chemical and Physical Sciences. Retrieved from [Link]
-
Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. (2008). sites@gsu. Retrieved from [https://sites.gsu.edu/ DZAN/files/2018/10/NMR-Elucidation-2008-22n573j.pdf]([Link] DZAN/files/2018/10/NMR-Elucidation-2008-22n573j.pdf)
-
Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column. (2026). LCGC International. Retrieved from [Link]
-
Structure Elucidation by NMR. (n.d.). Hypha Discovery. Retrieved from [Link]
-
Nitro Sulfonyl Fluorides are a new pharmacophore for the development of antibiotics. (n.d.). PMC. Retrieved from [Link]
-
Structure Elucidation By NMR In Organic Chemistry. (n.d.). Wiley. Retrieved from [Link]
-
a new rp-hplc assay method for determination and quantitation of nitrofurantoin api. (2016). International Journal of Chemical and Pharmaceutical Analysis. Retrieved from [Link]
-
4'-fluorosulfonyl-1-hydroxy-2'-nitro-2-naphthanilide. (n.d.). PubChemLite. Retrieved from [Link]
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- 2. Sulfonyl Fluoride Inhibitors of Fatty Acid Amide Hydrolase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nitro Sulfonyl Fluorides are a new pharmacophore for the development of antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. sofpromed.com [sofpromed.com]
- 6. emerypharma.com [emerypharma.com]
- 7. scielo.br [scielo.br]
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- 9. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 10. smbstcollege.com [smbstcollege.com]
- 11. Unbiased Mass Spectrometry Elucidation of the Targets and Mechanisms of Activity-Based Probes: A Case Study Involving Sulfonyl Fluorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pacificbiolabs.com [pacificbiolabs.com]
- 13. Development of a new SPME-HPLC-UV method for the analysis of nitro explosives on reverse phase amide column and application to analysis of aqueous samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. ijcps.org [ijcps.org]
- 16. hyphadiscovery.com [hyphadiscovery.com]
- 17. researchgate.net [researchgate.net]
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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



